molecular formula C11H6F3N5O3 B3025871 SHS4121705

SHS4121705

Numéro de catalogue: B3025871
Poids moléculaire: 313.19 g/mol
Clé InChI: PCQQMHFCVPYYAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SHS4121705 is an orally bioavailable mitochondrial uncoupler. It increases oxygen consumption rate in L6 rat myoblast cells with an EC50 value of 4.3 μM. This compound (25 mg/kg per day in the diet) reduces hepatic steatosis, liver triglyceride levels, and plasma alanine aminotransferase (ALT) levels in Stelic animal model (STAM) mice, a model of non-alcoholic steatohepatitis (NASH).>

Propriétés

IUPAC Name

5-[4-(trifluoromethoxy)anilino]-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQQMHFCVPYYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of SHS4121705: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides an in-depth analysis of the mechanism of action of SHS4121705, a novel, orally bioavailable small molecule with therapeutic potential in metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, mitochondrial biology, and pharmacology.

Core Mechanism: Mitochondrial Uncoupling

This compound functions as a mitochondrial uncoupler .[1][2][3] It disrupts the electrochemical gradient across the inner mitochondrial membrane, a process central to cellular energy production.

In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This force drives ATP synthase to produce ATP, the primary energy currency of the cell. This compound introduces an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase.[4] This uncoupling of nutrient oxidation from ATP production leads to an increase in the metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP synthesis to meet its energy demands.[4]

The active component of this compound is a 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core, where the hydroxyl group acts as the proton transporter across the mitochondrial inner membrane.[2][5]

Quantitative Efficacy and Pharmacokinetics

This compound has demonstrated significant biological activity in both in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

ParameterValueCell LineReference
EC₅₀ (Oxygen Consumption Rate) 4.3 µML6 rat myoblasts[1][2][5]
IC₅₀ 4.3 µML6 myoblasts[3]

Table 1: In Vitro Activity of this compound

ParameterValueAnimal ModelDosing RegimenReference
Cₘₐₓ 81 µMMice10 mg/kg (oral gavage)[4][6]
t₁/₂ 5.7 hMice10 mg/kg (oral gavage)[6]
Effect on Liver Triglycerides ReductionSTAM™ mice (NASH model)25 mg/kg/day (in diet)[1][2]
Effect on Plasma ALT ReductionSTAM™ mice (NASH model)25 mg/kg/day (in diet)[1]
Effect on NAFLD Activity Score ReductionSTAM™ mice (NASH model)25 mg/kg/day (in diet)[2]
Effect on Fibrosis ImprovementSTAM™ mice (NASH model)25 mg/kg/day (in diet)[2]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Experimental Protocols

In Vitro Oxygen Consumption Rate (OCR) Assay

The mitochondrial uncoupling activity of this compound was quantified by measuring the oxygen consumption rate in L6 rat myoblast cells.[4]

  • Cell Culture: L6 rat myoblasts are cultured under standard conditions.

  • Assay Principle: An Agilent Seahorse XF analyzer is used to measure real-time OCR.[4] An increase in OCR upon treatment with a compound is indicative of mitochondrial uncoupling.[4]

  • Procedure:

    • L6 cells are seeded in Seahorse XF microplates.

    • Cells are treated with increasing concentrations of this compound.

    • OCR is monitored over a 90-minute period.[4]

    • The EC₅₀ value is calculated from the dose-response curve of OCR.

In Vivo Efficacy in STAM™ Mouse Model of NASH

The therapeutic potential of this compound for non-alcoholic steatohepatitis (NASH) was evaluated using the STAM™ mouse model.[1][2]

  • Animal Model: The STAM™ model is a widely used model that recapitulates the progression of NASH from steatosis to fibrosis.

  • Dosing: this compound is administered to the mice at a dose of 25 mg/kg per day, mixed in their diet.[1][3]

  • Efficacy Endpoints:

    • Liver Triglyceride Levels: Measured to assess the impact on hepatic steatosis.[1]

    • Plasma Alanine Aminotransferase (ALT): A biomarker for liver damage.[1]

    • NAFLD Activity Score (NAS): Histological scoring of steatosis, lobular inflammation, and hepatocellular ballooning.[2]

    • Fibrosis: Histological assessment of collagen deposition in the liver.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to characterize its activity.

SHS4121705_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ATP ATP ADP ADP + Pi ATP_Synthase ATP Synthase ADP->ATP_Synthase H_plus_IMS H+ H_plus_IMS->ATP_Synthase Flows through This compound This compound H_plus_IMS->this compound Binds H+ ETC Electron Transport Chain ETC->H_plus_IMS Pumps H+ ATP_Synthase->ATP Synthesizes cluster_matrix cluster_matrix This compound->cluster_matrix Transports H+ (Bypasses ATP Synthase) Nutrients Nutrient Oxidation (e.g., Fatty Acids, Glucose) Nutrients->ETC e- Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis L6_cells L6 Rat Myoblasts OCR_assay Oxygen Consumption Rate (OCR) Assay L6_cells->OCR_assay Seahorse Seahorse XF Analyzer EC50 Determine EC₅₀ Seahorse->EC50 OCR_assay->Seahorse Dosing This compound Administration (25 mg/kg/day) EC50->Dosing Inform Dosing Strategy STAM_model STAM™ Mouse Model of NASH STAM_model->Dosing Evaluation Efficacy Evaluation Dosing->Evaluation Endpoints - Liver Triglycerides - Plasma ALT - NAFLD Activity Score - Fibrosis Evaluation->Endpoints

References

SHS4121705: A Technical Whitepaper on a Novel Mitochondrial Protonophore for Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHS4121705 is a novel, orally bioavailable small molecule that functions as a mitochondrial uncoupling agent. As a derivative of the well-characterized protonophore BAM15, this compound demonstrates improved aqueous solubility and pharmacokinetic properties. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action as a mitochondrial protonophore and its therapeutic potential in the context of nonalcoholic steatohepatitis (NASH). The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic application of mitochondrial uncouplers.

Introduction: The Role of Mitochondrial Uncoupling in Metabolic Disease

Mitochondrial oxidative phosphorylation is a fundamental cellular process that couples the oxidation of nutrients to the production of ATP. This process generates a proton motive force across the mitochondrial inner membrane, which is utilized by ATP synthase to generate ATP.[1] Mitochondrial uncouplers are molecules that dissipate this proton gradient by transporting protons back into the mitochondrial matrix, independent of ATP synthase.[2] This "uncoupling" of respiration from ATP synthesis leads to an increase in the oxygen consumption rate (OCR) as the cell attempts to compensate for the reduced efficiency of ATP production.[2]

The therapeutic potential of mitochondrial uncouplers lies in their ability to increase energy expenditure, which can be beneficial in metabolic diseases such as obesity and NASH.[2][3] By promoting the oxidation of fatty acids and other substrates, these agents can reduce the accumulation of lipids in tissues like the liver.[2] However, the development of safe and effective mitochondrial uncouplers has been challenging due to a narrow therapeutic window and the risk of off-target effects, such as hyperthermia.[3]

This compound emerges from a structure-activity relationship (SAR) program aimed at optimizing the properties of the mitochondrial uncoupler BAM15.[2][4] Specifically, this compound was designed to improve upon the physicochemical and pharmacokinetic profiles of its parent compound, offering a potentially more viable therapeutic candidate for NASH.[4]

Mechanism of Action: A Protonophoric Activity

This compound, like its predecessor BAM15, functions as a protonophore. Its chemical structure, featuring a 6-amino-[2][4][5]oxadiazolo[3,4-b]pyrazin-5-ol core, is designed to shuttle protons across the inner mitochondrial membrane.[2] The hydroxy moiety of this core is crucial for its proton-transporting activity.[2] By facilitating this proton leak, this compound dissipates the proton motive force, leading to an increase in mitochondrial respiration.[2]

SHS4121705_Mechanism cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix H_ims H+ ATP_Synthase ATP Synthase H_ims->ATP_Synthase Proton Flow This compound This compound H_ims->this compound Proton Transport (Uncoupling) H_matrix H+ IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) ETC->H_ims Proton Pumping ATP_Synthase->H_matrix Proton Flow ATP ATP ATP_Synthase->ATP Synthesis This compound->H_matrix Proton Transport (Uncoupling) Increased OCR Increased OCR This compound->Increased OCR leads to Nutrients Nutrients Nutrients->ETC Oxidation Increased Energy\nExpenditure Increased Energy Expenditure Increased OCR->Increased Energy\nExpenditure results in

Figure 1: Mechanism of action of this compound as a mitochondrial protonophore.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
EC50 of Oxygen Consumption Rate (OCR) L6 Myoblasts4.3 µM[2]
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterDosing RouteDose (mg/kg)ValueReference
Cmax Oral Gavage1081 µM[4]
t1/2 Oral Gavage105.7 h[4]
Table 3: In Vivo Efficacy of this compound in the STAM™ Mouse Model of NASH
ParameterTreatment GroupDoseOutcomeReference
Liver Triglyceride Levels This compound25 mg/kg/dayDecreased[2]
Plasma Alanine Aminotransferase (ALT) This compound25 mg/kg/dayImproved[2]
NAFLD Activity Score (NAS) This compound25 mg/kg/dayReduced by two points[2][4]
Fibrosis This compound25 mg/kg/dayImproved[2]

Note: Detailed quantitative in vivo data with statistical analysis (e.g., mean ± SEM, p-values) are not publicly available in the primary literature and would require access to the raw experimental data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Oxygen Consumption Rate (OCR) Assay in L6 Myoblasts

This protocol outlines the measurement of cellular respiration to determine the in vitro potency of this compound as a mitochondrial uncoupler.

OCR_Workflow start Start plate_cells Plate L6 myoblasts in a Seahorse XF cell culture microplate start->plate_cells end End incubate1 Incubate cells to allow for attachment and growth plate_cells->incubate1 prepare_compound Prepare serial dilutions of this compound incubate1->prepare_compound add_compound Add this compound to the cells prepare_compound->add_compound incubate2 Incubate for a specified period add_compound->incubate2 measure_ocr Measure Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer incubate2->measure_ocr analyze_data Analyze data to determine EC50 measure_ocr->analyze_data analyze_data->end

Figure 2: Experimental workflow for the Oxygen Consumption Rate (OCR) assay.

Protocol:

  • Cell Culture: L6 rat myoblast cells are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into the wells of a Seahorse XF cell culture microplate at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations for the dose-response analysis.

  • Assay: The cell culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.

  • Measurement: The microplate is placed into a Seahorse XF Analyzer. After baseline OCR measurements, this compound dilutions are injected into the wells. OCR is then measured over time.

  • Data Analysis: The OCR data is normalized to a baseline reading, and the dose-response curve is plotted to calculate the EC50 value.

In Vivo Efficacy in the STAM™ Mouse Model of NASH

This protocol describes the evaluation of this compound in a chemically induced mouse model of NASH.

STAM_Workflow start Start induce_nash Induce NASH in neonatal C57BL/6J mice (Streptozotocin injection followed by high-fat diet) start->induce_nash end End group_animals Group animals into control and This compound treatment groups induce_nash->group_animals administer_drug Administer this compound (25 mg/kg/day) or vehicle to the respective groups group_animals->administer_drug monitor Monitor body weight and food intake administer_drug->monitor euthanize Euthanize mice at the end of the study period monitor->euthanize collect_samples Collect blood and liver tissue samples euthanize->collect_samples analyze_samples Analyze plasma ALT, liver triglycerides, and perform liver histology (H&E, Sirius Red) collect_samples->analyze_samples score_pathology Score NAFLD Activity (NAS) and fibrosis analyze_samples->score_pathology score_pathology->end

Figure 3: Experimental workflow for the in vivo NASH study in STAM™ mice.

Protocol:

  • Model Induction: NASH is induced in neonatal male C57BL/6J mice by a single subcutaneous injection of streptozotocin, followed by feeding a high-fat diet from 4 weeks of age.

  • Treatment: At a specified age, mice are randomized into vehicle control and this compound treatment groups. This compound is administered daily at a dose of 25 mg/kg.

  • Monitoring: Body weight and food intake are monitored throughout the study.

  • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning (for NAFLD Activity Score), and fibrosis.

Pharmacokinetic Study in Mice

This protocol details the assessment of the pharmacokinetic profile of this compound following oral administration.

Protocol:

  • Animal Model: Male C57BL/6 mice are used for the study.

  • Dosing: this compound is formulated in a suitable vehicle and administered as a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including Cmax (maximum concentration) and t1/2 (half-life).

Structure-Activity Relationship (SAR) and Logical Relationships

This compound was developed through a systematic SAR study of the BAM15 scaffold. The key structural modifications aimed to improve the physicochemical properties of the parent compound.

SAR_Logic BAM15 BAM15 (Lead Compound) Problem Limitations of BAM15: - Poor aqueous solubility - Short half-life BAM15->Problem Modification Structural Modification: Replacement of one aniline moiety with a hydroxyl group Problem->Modification This compound This compound (Optimized Compound) Modification->this compound Improvement Improved Properties: - Increased aqueous solubility - Longer half-life (5.7 h) - Maintained mitochondrial uncoupling activity This compound->Improvement Efficacy Demonstrated Efficacy in NASH Model This compound->Efficacy

References

The Mitochondrial Uncoupler SHS4121705: A Technical Guide to its Effects on Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

SHS4121705 is an orally bioavailable small molecule that functions as a mitochondrial uncoupler.[1][2][3] By facilitating proton transport across the inner mitochondrial membrane independent of ATP synthase, this compound effectively uncouples nutrient oxidation from ATP production.[3] This action leads to a controlled dissipation of the proton-motive force, resulting in an increased oxygen consumption rate (OCR) and modulation of metabolic homeostasis.[3][4][5] Preclinical studies have demonstrated its efficacy in a mouse model of non-alcoholic steatohepatitis (NASH), where it reduced hepatic steatosis and improved liver function markers.[1][3][6][7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its evaluation, and standardized workflows for analysis.

Mechanism of Action

Cellular respiration in mitochondria establishes a proton gradient (proton-motive force) across the inner mitochondrial membrane (IMM), which is harnessed by ATP synthase to produce ATP.[3][7] Mitochondrial uncouplers are molecules that create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[3][9]

This compound, a lipophilic weak acid, acts as a protonophore.[3][10] It picks up a proton in the acidic intermembrane space, diffuses across the IMM, and releases the proton into the more alkaline matrix. This cycle dissipates the proton gradient, causing the electron transport chain to work harder to maintain the gradient, thereby increasing the rate of oxygen consumption.[11][4] Consequently, the energy from the proton gradient is released as heat rather than being used for ATP synthesis. This process can also lead to a decrease in the mitochondrial membrane potential and may reduce the production of reactive oxygen species (ROS) by decreasing the residence time of electrons in complexes I and III.[11][9]

SHS4121705_Mechanism cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) (Complexes I-IV) Protons_IMS H+ ETC->Protons_IMS Pumps H+ out H2O H2O ETC->H2O Reduces O2 ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP SHS This compound Protons_Matrix H+ SHS->Protons_Matrix Proton Release (Uncoupling) Protons_IMS->ATP_Synthase Proton Flow Protons_IMS2 H+ Protons_IMS2->SHS Proton Binding Protons_IMS3 H+ ADP ADP + Pi O2 O2 Nutrients Nutrient Oxidation (NADH, FADH2) Nutrients->ETC e-

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

Parameter Cell Line Value Description Reference
EC50 L6 Rat Myoblasts 4.3 µM Half-maximal effective concentration for increasing oxygen consumption rate. [1][2][3][5][6][7][8]

| EC50 | MCF7 | 4.3 µM | Half-maximal effective concentration for reducing cell viability after 24 hours (MTT assay). |[2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in STAM Mouse Model of NASH

Parameter Dosing Value Observation Reference
Administration 25 mg/kg per day Oral (in diet) for 21 days Orally bioavailable formulation. [1][2][3]
Cmax N/A 81 µM Maximum plasma concentration. [10]
t1/2 N/A 5.7 h Elimination half-life in mice. [4][10]
Liver Triglycerides 25 mg/kg per day Significant Reduction Decreased hepatic steatosis. [1][3][6][7][8]
Plasma ALT 25 mg/kg per day Significant Reduction Improvement in a marker of liver damage. [1][3][6][7][8]
NAFLD Activity Score 25 mg/kg per day Two-point Reduction Improvement in histological scoring of NASH. [3][6][7][8][10]
Fibrosis 25 mg/kg per day Improvement Reduction in liver fibrosis. [3][6][7][8]
Body Temperature 25 mg/kg per day No Change Indicates a lack of systemic hyperthermic toxicity at the efficacious dose. [3][6][7][8]

| Food Intake | 25 mg/kg per day | No Change | Efficacy is not due to reduced caloric intake. |[3][6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mitochondrial uncouplers. The following are standard protocols for key assays.

Protocol: Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

This protocol measures the effect of this compound on mitochondrial respiration by monitoring OCR in live cells. The "Mito Stress Test" is used to dissect different components of respiration.

Materials:

  • Agilent Seahorse XF Cell Culture Microplate

  • Agilent Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF DMEM Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine

  • This compound stock solution (in DMSO)

  • Mito Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (potent uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)

Procedure:

  • Cell Plating (Day 1):

    • Seed cells (e.g., L6 myoblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Culture overnight in a standard CO2 incubator at 37°C.

  • Sensor Cartridge Hydration (Day 1):

    • Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.

    • Place the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation (Day 2):

    • Warm the assay medium to 37°C.

    • Remove the cell plate from the incubator and wash the cells by replacing the growth medium with 180 µL of pre-warmed assay medium.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.

    • Prepare injection solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in assay medium at the desired final concentrations. Load the injector ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Following calibration, replace the calibrant plate with the cell plate.

    • Execute the assay protocol:

      • Measure basal OCR (typically 3 cycles).

      • Inject this compound and measure OCR to determine its effect on basal respiration.

      • Inject oligomycin to inhibit ATP-linked respiration.

      • Inject FCCP to induce maximal respiration.

      • Inject rotenone/antimycin A to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Normalize OCR data to cell number or protein content per well.

    • Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol: Cellular ATP Quantification Assay

This protocol measures the impact of this compound on total cellular ATP levels, which are expected to decrease following mitochondrial uncoupling.

Materials:

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase-based ATP detection kit (e.g., ATP Cell Viability Luciferase Assay)

  • Luminometer

Procedure:

  • Cell Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 1-6 hours).

  • ATP Measurement:

    • Equilibrate the cell plate and ATP detection reagents to room temperature.

    • Prepare the ATP detection cocktail according to the manufacturer's instructions (mixing luciferase and D-luciferin substrate).[10][12][13]

    • Add an equal volume of the detection cocktail to each well of the cell plate.

    • Mix briefly on an orbital shaker to induce cell lysis and release ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Subtract background luminescence from all readings.

    • Express ATP levels as a percentage of the vehicle-treated control cells.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses the effect of this compound on ΔΨm using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization, a direct consequence of uncoupling.

Materials:

  • Black, clear-bottom 96-well plates

  • TMRE dye stock solution (in DMSO)

  • FCCP (positive control for depolarization)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

    • Treat cells with various concentrations of this compound, vehicle control, or FCCP (e.g., 20 µM) for a short duration (e.g., 30-60 minutes).[1]

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed culture medium (typical final concentration is 50-200 nM).[2]

    • Add the TMRE working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[1][2]

  • Washing and Measurement:

    • Gently aspirate the TMRE-containing medium.

    • Wash the cells once or twice with pre-warmed PBS or assay buffer to remove extracellular dye.

    • Add 100 µL of assay buffer to each well.

    • Immediately measure fluorescence using a plate reader (Ex/Em ≈ 549/575 nm) or visualize using a fluorescence microscope.[1][4][14]

  • Data Analysis:

    • Subtract background fluorescence and normalize the signal from treated cells to the vehicle control. A decrease in fluorescence intensity indicates a loss of ΔΨm.

Experimental & Logical Workflows

A systematic approach is required to characterize a novel mitochondrial modulator like this compound. The workflow progresses from initial in vitro screening to more complex cellular and in vivo validation.

SHS4121705_Workflow start Start: Compound Synthesis (this compound) screen Primary Screen: Cellular OCR Assay (e.g., L6 Myoblasts) start->screen dose_response Dose-Response Analysis (Determine EC50) screen->dose_response active Active? dose_response->active inactive Inactive: Archive Compound active->inactive No mech_studies Mechanism of Action Studies active->mech_studies Yes atp_assay ATP Production Assay mech_studies->atp_assay mmp_assay Mitochondrial Membrane Potential (ΔΨm) Assay mech_studies->mmp_assay pk_studies Pharmacokinetic (PK) Studies (Bioavailability, t1/2 in Mice) mech_studies->pk_studies efficacy_studies In Vivo Efficacy Studies (e.g., NASH Mouse Model) pk_studies->efficacy_studies histology Histology & Biomarkers (Liver Triglycerides, ALT) efficacy_studies->histology safety Safety Assessment (Body Temp, Food Intake) efficacy_studies->safety end Candidate for Further Development histology->end safety->end

Caption: Workflow for the evaluation of a mitochondrial modulator.

References

The Discovery and Development of SHS4121705: A Mitochondrial Uncoupler for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SHS4121705 is a novel small molecule mitochondrial uncoupler that has emerged from the optimization of the pioneering BAM15 scaffold. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mitochondrial uncoupling for metabolic diseases, with a particular focus on non-alcoholic steatohepatitis (NASH). All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The Rationale for Mitochondrial Uncoupling

Mitochondrial uncouplers are molecules that dissipate the proton motive force across the inner mitochondrial membrane, independent of ATP synthase[1][2]. This process uncouples nutrient oxidation from ATP production, leading to an increase in cellular respiration and energy expenditure[1][3]. This mechanism holds significant therapeutic promise for a range of metabolic disorders, including obesity, diabetes, and NASH[1][2][4].

The development of safe and effective mitochondrial uncouplers has been a long-standing challenge. Early compounds like 2,4-dinitrophenol (DNP) were effective for weight loss but were hampered by a narrow therapeutic window and significant toxicity[2]. The discovery of BAM15, a highly potent and mitochondria-selective uncoupler, represented a significant advancement in the field[1][2]. This compound was developed as a second-generation analog of BAM15, aiming to improve upon its pharmacokinetic properties while retaining its beneficial uncoupling activity[1][5].

The Discovery of this compound: A Second-Generation BAM15 Analog

The development of this compound was a result of a targeted structure-activity relationship (SAR) study centered on the BAM15 scaffold[1]. The core strategy involved substituting one of the aniline groups of BAM15 with a hydroxyl moiety. This modification was intended to introduce a protonable hydroxyl group to act as the proton transporter across the mitochondrial inner membrane[4].

While maintaining the[1][3][5]oxadiazolo[3,4-b]pyrazine core of BAM15, the incorporation of a hydroxy group led to the identification of this compound[1][5]. This structural change resulted in a compound with improved aqueous solubility and more favorable pharmacokinetic properties compared to its predecessors[2].

Mechanism of Action: A Protonophore in the Inner Mitochondrial Membrane

This compound functions as a mitochondrial uncoupler by acting as a protonophore[4]. It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (proton motive force) that is normally used by ATP synthase to produce ATP[1][2]. This uncoupling of respiration from ATP synthesis forces the cell to increase its rate of substrate oxidation to compensate for the reduced efficiency of ATP production, thereby increasing the overall metabolic rate[2].

G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ATP_Synthase_Matrix ATP Synthase ATP ATP ATP_Synthase_Matrix->ATP ADP ADP + Pi ADP->ATP_Synthase_Matrix Protons_IMS H+ Protons_IMS->ATP_Synthase_Matrix Drives ATP Synthesis SHS4121705_IMS This compound-H+ Protons_IMS->SHS4121705_IMS ETC Electron Transport Chain ETC->Protons_IMS Pumps H+ SHS4121705_Matrix This compound SHS4121705_IMS->SHS4121705_Matrix Transports H+ across membrane SHS4121705_Matrix->Protons_IMS Proton Cycle

Figure 1: Mechanism of mitochondrial uncoupling by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

In Vitro Activity
Parameter Value
TargetMitochondrial Uncoupling
AssayOxygen Consumption Rate (OCR)
Cell LineL6 Rat Myoblasts
EC504.3 μM[3][4][6]
In Vivo Pharmacokinetics (Mouse)
Parameter Value
Half-life (t1/2)5.7 hours[1][5]
Cmax81 μM[2]
Key Tissue DistributionPrimarily localized in the liver[1][5]
In Vivo Efficacy (STAM Mouse Model of NASH)
Parameter Observation
Dosage25 mg/kg/day[3][4]
Liver TriglyceridesLowered[3][4]
Alanine Aminotransferase (ALT)Improved (Lowered)[3][4]
NAFLD Activity Score (NAS)Reduced by two points[2][3][4]
FibrosisImproved[3][4]
Body TemperatureNo significant changes observed[3][4]
Food IntakeNo significant changes observed[3][4]

Experimental Protocols

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of cellular respiration and is a direct indicator of mitochondrial activity. An increase in OCR in response to a compound is a hallmark of mitochondrial uncoupling.

Methodology:

  • Cell Culture: L6 rat myoblasts are seeded in Seahorse XF cell culture microplates.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically a dose range from 0.37 to 200 μM) for a specified period (e.g., 90 minutes)[2].

  • Seahorse XF Analysis: The oxygen consumption rate is measured using an Agilent Seahorse XF Analyzer. The instrument creates a transient microchamber to measure the concentration of dissolved oxygen in the medium in real-time.

  • Data Analysis: The OCR values are plotted against the compound concentration to determine the EC50, which is the concentration of the compound that elicits 50% of the maximal response.

G A Seed L6 Myoblasts in Seahorse Plate B Treat with this compound (Dose Response) A->B C Measure OCR with Seahorse XF Analyzer B->C D Calculate EC50 C->D

Figure 2: Workflow for the Oxygen Consumption Rate (OCR) assay.

STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH)

The STAM™ model is a widely used chemically-induced mouse model that recapitulates many of the key features of human NASH, including steatosis, inflammation, and fibrosis.

Methodology:

  • Model Induction: Male C57BL/6J mice are injected with streptozotocin at 2 days of age to induce a diabetic state. At 4 weeks of age, they are started on a high-fat diet to induce obesity and steatosis. This combination leads to the development of NASH-like pathology.

  • Compound Administration: this compound is administered orally at a dose of 25 mg/kg/day for a defined treatment period (e.g., 21 days)[6].

  • Endpoint Analysis: At the end of the treatment period, various parameters are assessed:

    • Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to evaluate the NAFLD Activity Score (NAS) and the degree of fibrosis.

    • Biochemical Analysis: Blood samples are collected to measure levels of liver enzymes such as alanine aminotransferase (ALT). Liver tissue is homogenized to measure triglyceride content.

    • Physiological Monitoring: Body weight, food intake, and body temperature are monitored throughout the study.

G cluster_induction Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Streptozotocin Injection (Day 2) B High-Fat Diet (Week 4 onwards) A->B C Oral Administration of This compound (25 mg/kg/day) B->C D Liver Histology (NAS, Fibrosis) C->D E Biochemical Analysis (ALT, Triglycerides) C->E F Physiological Monitoring C->F

Figure 3: Experimental workflow for the STAM mouse model of NASH.

Discussion and Future Directions

The discovery and preclinical evaluation of this compound have demonstrated its potential as a therapeutic agent for NASH[3][4]. Its efficacy in the STAM mouse model, a recognized model of the disease, is promising[1][3][4]. The observed improvements in liver triglycerides, ALT levels, NAFLD activity score, and fibrosis, without significant effects on body temperature or food intake, suggest a favorable therapeutic profile[3][4].

However, it is important to note that the STAM model is a chemically induced model and may not fully replicate the complex pathology of human NASH[1][5]. Further studies in more clinically relevant models of MASH are warranted[1]. Additionally, while this compound showed excellent liver exposure, it was not effective in obesity models, in contrast to the related compound SHM115 which had greater distribution in adipose tissues[2]. This highlights the importance of tissue distribution in determining the therapeutic application of mitochondrial uncouplers.

Future research should focus on:

  • Evaluating the efficacy of this compound in other preclinical models of NASH that more closely mimic the human disease.

  • Conducting detailed toxicology and safety pharmacology studies to establish a clear therapeutic window.

  • Investigating the long-term effects of mitochondrial uncoupling with this compound.

  • Exploring the potential for combination therapies to enhance its therapeutic efficacy.

Conclusion

This compound is a promising second-generation mitochondrial uncoupler that has demonstrated significant efficacy in a preclinical model of NASH. Its development from the BAM15 scaffold highlights the potential of targeted chemical modifications to improve the pharmacokinetic and therapeutic properties of this class of compounds. The data presented in this technical guide provide a solid foundation for further research and development of this compound as a potential treatment for NASH and other metabolic diseases.

References

SHS4121705 Target Engagement in Liver Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel, orally effective small molecule identified as a potent mitochondrial uncoupling agent. It belongs to the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol class of compounds. By acting as a protonophore, this compound facilitates the transport of protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that is normally used for ATP synthesis. This uncoupling of oxidative phosphorylation from ATP production leads to an increase in cellular respiration and energy expenditure. Preclinical studies have demonstrated the therapeutic potential of this compound in metabolic diseases, particularly non-alcoholic steatohepatitis (NASH), with evidence of significant liver exposure and efficacy in animal models.[2][4][5] This guide provides a comprehensive overview of the target engagement of this compound in the context of liver cells, detailing its mechanism of action, experimental protocols for its evaluation, and the downstream signaling consequences.

Core Mechanism of Action: Mitochondrial Uncoupling

The primary target of this compound is the inner mitochondrial membrane. Unlike receptor- or enzyme-targeted drugs, its engagement is a biophysical process of proton transport. The hydroxyl moiety of the molecule is proposed to be the key functional group for proton shuttling.[4] This action leads to a futile cycle of proton pumping by the electron transport chain and proton influx via this compound, resulting in the dissipation of the electrochemical gradient as heat. The direct consequence is an increased oxygen consumption rate (OCR) as the cell attempts to compensate for the reduced efficiency of ATP production.

SHS4121705_Mechanism cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain H_IMS H+ ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase H_Matrix H+ ATP_Synthase->H_Matrix ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H_IMS->ATP_Synthase Drives This compound This compound H_IMS->this compound This compound->H_Matrix Transports H+

Fig. 1: Mechanism of this compound as a mitochondrial uncoupler.

Quantitative Data on this compound Activity

While specific target engagement data for this compound in liver cell lines such as HepG2 or primary human hepatocytes are not yet available in the public domain, its potency has been characterized in other cell types. Furthermore, significant in vivo efficacy has been demonstrated in a mouse model of NASH, with the compound showing excellent liver exposure.[2][4]

ParameterValueCell/SystemComments
EC50 4.3 µML6 MyoblastsEffective concentration for 50% maximal increase in oxygen consumption rate.[4][5]
In Vivo Efficacy 25 mg/kg/daySTAM Mouse Model of NASHOrally administered dose that lowered liver triglyceride levels, improved liver markers (e.g., ALT), and reduced NAFLD activity score and fibrosis.[4][5]
Pharmacokinetics HighMiceThe compound exhibits excellent oral bioavailability and significant liver exposure.[2][4]

Experimental Protocols

The primary method for assessing the target engagement of a mitochondrial uncoupler like this compound in liver cells is the measurement of the cellular oxygen consumption rate (OCR).

Protocol 1: Cellular Respiration Assay in Hepatocytes using Extracellular Flux Analysis

This protocol is designed for use with a Seahorse XFp Analyzer or similar instrument.

1. Cell Culture:

  • Culture liver cells (e.g., HepG2, HepaRG, or primary human hepatocytes) under standard conditions. HepG2 cells are a commonly used model for liver function studies.[6][7][8][9]

  • Seed the cells in a Seahorse XFp cell culture microplate at a pre-determined optimal density (e.g., 2 x 104 cells/well) and allow them to adhere and form a monolayer for 12-15 hours.[10]

2. Assay Preparation:

  • One hour before the assay, wash the cells and replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and L-glutamine) pre-warmed to 37°C.

  • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[10]

3. Compound Preparation and Loading:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound to achieve the desired final concentrations for the dose-response curve.

  • Prepare solutions of other mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a positive control uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).[10]

  • Load the compound solutions into the appropriate ports of the Seahorse XFp sensor cartridge.

4. Assay Execution and Data Acquisition:

  • Calibrate the sensor cartridge in the Seahorse XFp Analyzer.

  • Place the cell culture microplate in the analyzer.

  • The instrument will perform cycles of mixing, waiting, and measuring to determine the basal OCR.

  • Subsequently, the instrument will inject the prepared compounds in a programmed sequence:

    • This compound (or vehicle control): To measure the dose-dependent effect on OCR.

    • Oligomycin: To determine the proportion of OCR linked to ATP synthesis.

    • FCCP: To induce maximal respiration.

    • Rotenone/Antimycin A: To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[11]

5. Data Analysis:

  • The Seahorse XFp software automatically calculates OCR values.

  • Normalize the data to the cell number or protein content per well.

  • Plot the OCR values against the concentration of this compound to generate a dose-response curve and calculate the EC50.

OCR_Workflow cluster_Assay Assay Sequence A Seed Liver Cells in XFp Plate B Incubate (12-15h) A->B C Replace with Assay Medium B->C D Incubate (1h, no CO2) C->D F Run Seahorse XFp Assay D->F E Load Compounds into Sensor Cartridge E->F G Measure Basal OCR F->G H Inject this compound G->H I Inject Oligomycin H->I J Inject FCCP I->J K Inject Rotenone/Antimycin A J->K L Data Analysis (EC50 Calculation) K->L

Fig. 2: Experimental workflow for OCR assay.

Putative Signaling Pathways in Liver Cells

The metabolic shift induced by this compound in liver cells is expected to activate key cellular energy sensors and signaling pathways.

  • Increased AMP/ATP Ratio and AMPK Activation: By reducing the efficiency of ATP synthesis, mitochondrial uncoupling leads to an increase in the cellular AMP/ATP ratio. This is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.

  • Downstream Effects of AMPK Activation: Once activated, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., lipogenesis). This aligns with the observed reduction in liver triglycerides in vivo.[4]

Signaling_Pathway This compound This compound Mito_Uncoupling Mitochondrial Uncoupling This compound->Mito_Uncoupling Induces ATP_Synth_Dec Decreased ATP Synthesis Mito_Uncoupling->ATP_Synth_Dec AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Synth_Dec->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK FAO Increased Fatty Acid Oxidation AMPK->FAO Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Therapeutic_Effect Amelioration of Steatosis FAO->Therapeutic_Effect Lipogenesis->Therapeutic_Effect

Fig. 3: Putative signaling pathway of this compound in liver cells.

Conclusion

This compound demonstrates clear target engagement with mitochondria, functioning as a potent uncoupling agent. While direct quantitative data in liver cell lines remains to be published, its efficacy in preclinical models of NASH, coupled with high liver exposure, strongly supports its mechanism of action in hepatocytes. The experimental protocols and putative signaling pathways outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the effects of this compound and similar compounds in the context of liver metabolism and disease. Future studies should focus on confirming these pathways in primary human hepatocytes and exploring the long-term consequences of sustained mitochondrial uncoupling in the liver.

References

SHS4121705: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

SHS4121705 is a novel, orally effective small molecule that functions as a mitochondrial uncoupling agent. It is a derivative of the well-characterized mitochondrial uncoupler BAM15 and has shown significant promise in preclinical models of metabolic diseases, particularly metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action:

This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane, independent of ATP synthase.[1][2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration and energy expenditure as the mitochondria attempt to compensate for the diminished proton motive force.[2][3][4] The core of this compound is a 6-amino[1][3][5]oxadiazolo[3,4-b]pyrazin-5-ol structure, where the hydroxyl group is crucial for its proton-transporting activity.[1][6] Unlike some classical uncouplers, this compound has demonstrated a favorable safety profile in preclinical studies, with no observed changes in body temperature or food intake at therapeutic doses.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

SHS4121705_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_IMS H+ ETC->H_IMS Proton Pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis Matrix Mitochondrial Matrix IMS Intermembrane Space Nutrients Nutrients (Glucose, Fatty Acids) Nutrients->ETC Oxidation ADP ADP ADP->ATP_Synthase This compound This compound H_Matrix H+ This compound->H_Matrix Proton Transport (Uncoupling) H_IMS->ATP_Synthase Proton Flow H_IMS->this compound Heat Heat H_Matrix->Heat

Figure 1: Mechanism of Action of this compound as a Mitochondrial Uncoupler.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation OCR_Assay Oxygen Consumption Rate (OCR) Assay (e.g., in L6 myoblasts) EC50_Det Determination of EC50 OCR_Assay->EC50_Det PK_Studies Pharmacokinetic Studies in Mice (Oral Gavage) EC50_Det->PK_Studies Candidate Selection Efficacy_Studies Efficacy Studies in MASH Model (e.g., STAM Mouse) PK_Studies->Efficacy_Studies Safety_Studies Safety Assessment (Body Temp, Food Intake) PK_Studies->Safety_Studies PK_Params Determine Cmax, t1/2, Bioavailability PK_Studies->PK_Params MASH_Endpoints Measure Liver Triglycerides, ALT, NAFLD Activity Score, Fibrosis Efficacy_Studies->MASH_Endpoints Safety_Endpoints Monitor for Adverse Effects Safety_Studies->Safety_Endpoints

Figure 2: General Experimental Workflow for the Evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

ParameterCell LineValueReference
EC50L6 Myoblasts4.3 µM[1][2][5][6][7]
IC50L6 Myoblasts4.3 µM[5]

Table 2: Pharmacokinetic Properties in Mice

ParameterDoseValueReference
Administration Route10 mg/kgOral Gavage[2]
Cmax10 mg/kg~81 µM[2][4]
t1/210 mg/kg5.7 hours[2][3][4]
Oral Bioavailability10 mg/kgExcellent[1][2][6]
Tissue Distribution10 mg/kgPrimarily localized in the liver[3][8]

Table 3: In Vivo Efficacy in STAM Mouse Model of MASH

ParameterDoseOutcomeReference
Treatment Duration25 mg/kg/day21 days[5]
Liver Triglycerides25 mg/kg/daySignificantly decreased[1][5][6][7]
Alanine Aminotransferase (ALT)25 mg/kg/dayImproved (decreased)[1][6]
NAFLD Activity Score (NAS)25 mg/kg/dayTwo-point reduction[4]
Fibrosis25 mg/kg/dayImproved[6][7]
Body Temperature25 mg/kg/dayNo significant change[6][7]
Food Intake25 mg/kg/dayNo significant change[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound.

1. Oxygen Consumption Rate (OCR) Assay

  • Objective: To determine the in vitro potency of this compound as a mitochondrial uncoupler.

  • Cell Line: L6 rat myoblast cells.

  • Apparatus: Agilent Seahorse XF Analyzer.

  • Methodology:

    • Seed L6 myoblasts in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Prior to the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

    • Prepare a stock solution of this compound in DMSO and serially dilute it to the desired concentrations in the assay medium.

    • Load the diluted compound into the injection ports of the Seahorse XF sensor cartridge.

    • Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol.

    • Establish a baseline OCR reading for each well.

    • Inject increasing concentrations of this compound into the wells and monitor the OCR over a 90-minute period.

    • Use a known potent uncoupler, such as BAM15, as a positive control to determine the maximal cellular respiration.

    • Calculate the EC50 value by plotting the OCR response against the log of the compound concentration and fitting the data to a dose-response curve.

2. Pharmacokinetic Studies in Mice

  • Objective: To determine the pharmacokinetic profile of this compound following oral administration.

  • Animal Model: Male C57BL/6 mice.

  • Methodology:

    • Fast the mice overnight prior to dosing.

    • Administer this compound at a dose of 10 mg/kg via oral gavage.

    • Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples using a suitable organic solvent.

    • Analyze the concentration of this compound in the plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Calculate the pharmacokinetic parameters, including Cmax, t1/2, and AUC (Area Under the Curve), using appropriate software.

3. Efficacy Studies in the STAM Mouse Model of MASH

  • Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of MASH.

  • Animal Model: STAM™ mice (induced by a combination of streptozotocin and a high-fat diet).

  • Methodology:

    • Induce MASH in the mice according to the established STAM™ model protocol.

    • At the appropriate age (e.g., 6 weeks), randomize the mice into treatment and vehicle control groups.

    • Administer this compound at a dose of 25 mg/kg/day or vehicle control via oral gavage for a period of 21 days.

    • Monitor body weight and food intake throughout the study.

    • At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

    • Measure serum ALT levels as a marker of liver damage.

    • Quantify liver triglyceride content.

    • Perform histological analysis of liver sections (H&E and Sirius Red staining) to assess the NAFLD Activity Score (steatosis, lobular inflammation, and ballooning) and fibrosis.

This compound is a promising preclinical candidate for the treatment of MASH and potentially other metabolic diseases. Its mechanism as a mitochondrial uncoupler, combined with its favorable pharmacokinetic profile and demonstrated efficacy in a relevant disease model, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of this compound and related compounds.

References

The Therapeutic Potential of SHS4121705 in Nonalcoholic Steatohepatitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of SHS4121705, a novel small molecule mitochondrial uncoupler, in the context of Nonalcoholic Steatohepatitis (NASH). This document summarizes the current understanding of its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its potential.

Introduction to this compound and NASH

Nonalcoholic Steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological feature of NASH is mitochondrial dysfunction, which leads to increased production of reactive oxygen species (ROS) and impaired fatty acid oxidation, thus creating a vicious cycle of oxidative stress, inflammation, and lipotoxicity.

This compound is a 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivative that functions as a mitochondrial uncoupler.[1][2][4] By facilitating proton transport across the inner mitochondrial membrane, this compound dissipates the proton gradient, leading to an increase in oxygen consumption and fatty acid oxidation, and a decrease in the production of ROS. This mechanism of action directly targets the underlying metabolic dysregulation in NASH.

Mechanism of Action: Mitochondrial Uncoupling in NASH

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation from ATP synthesis in the mitochondria. The hydroxyl moiety of the molecule acts as a proton transporter, creating a mild proton leak across the inner mitochondrial membrane.[1][2][4] This has several therapeutic consequences in the context of NASH:

  • Increased Fatty Acid Oxidation: By dissipating the proton motive force, mitochondrial uncoupling stimulates the electron transport chain and, consequently, the oxidation of fatty acids to restore the proton gradient. This helps to reduce the accumulation of toxic lipid species in hepatocytes.

  • Reduced Oxidative Stress: The hyperpolarized state of mitochondria in NASH leads to an overproduction of ROS. By mildly depolarizing the mitochondrial membrane, this compound reduces the formation of ROS, thereby mitigating oxidative stress and its downstream inflammatory and fibrotic signaling.

  • Modulation of Pro-inflammatory and Pro-fibrotic Signaling: Oxidative stress is a key activator of signaling pathways that drive inflammation and fibrosis in the liver, including the Transforming Growth Factor-beta (TGF-β)/Smad, Nuclear Factor-kappa B (NF-κB), and c-Jun N-terminal kinase (JNK) pathways. By reducing ROS, this compound is hypothesized to attenuate the activation of these pathways, leading to a reduction in inflammation and fibrosis.

SHS4121705_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Hepatocyte ETC Electron Transport Chain H_plus_gradient Proton Gradient ETC->H_plus_gradient Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS Generates ATP_Synthase ATP Synthase H_plus_gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes Signaling_Pathways Pro-inflammatory & Pro-fibrotic Signaling Pathways (TGF-β/Smad, NF-κB, JNK) ROS->Signaling_Pathways Activates This compound This compound This compound->H_plus_gradient Dissipates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation This compound->Fatty_Acid_Oxidation Oxidative_Stress Reduced Oxidative Stress This compound->Oxidative_Stress Fatty_Acids Fatty Acids Fatty_Acids->ETC Oxidative_Stress->Signaling_Pathways Inhibits Inflammation_Fibrosis Decreased Inflammation & Fibrosis Signaling_Pathways->Inflammation_Fibrosis

Proposed mechanism of this compound in hepatocytes.

Preclinical Efficacy in a NASH Model

This compound has demonstrated significant therapeutic efficacy in the STAM™ mouse model, a well-established preclinical model that recapitulates the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical evaluation of this compound.

ParameterMethodResultReference
In Vitro Potency Oxygen Consumption Rate AssayEC50 of 4.3 μM in L6 myoblast cells[1][2][4]
In Vivo Efficacy STAM™ Mouse Model
DoseOral administration25 mg/kg/day[4]
Liver TriglyceridesBiochemical analysisSignificantly lowered[1][2][4]
Alanine Aminotransferase (ALT)Serum biochemical assaySignificantly improved[1][2][4]
NAFLD Activity Score (NAS)Histological assessment2-point improvement[1]
FibrosisHistological assessmentImproved[1][2][4]
Safety Profile STAM™ Mouse Model
Body TemperatureMonitoringNo significant changes[1][2][4]
Food IntakeMonitoringNo significant changes[1][2][4]

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

STAM™ Mouse Model of NASH

The STAM™ mouse model is induced in C57BL/6J mice and is characterized by the development of NASH with a background of type 2 diabetes.

STAM_Model_Workflow cluster_analysis Endpoint Analysis start Day 2 Neonatal C57BL/6J Mice stz_injection Single subcutaneous injection of Streptozotocin (STZ) start->stz_injection weaning Weaning at 4 weeks of age stz_injection->weaning hfd_feeding Initiation of High-Fat Diet (HFD) weaning->hfd_feeding nash_development Development of NASH (approx. 8 weeks of age) hfd_feeding->nash_development treatment_period Treatment with this compound (25 mg/kg/day) or Vehicle nash_development->treatment_period endpoint Endpoint Analysis treatment_period->endpoint serum_collection Serum Collection for Biochemical Assays (ALT) endpoint->serum_collection liver_harvesting Liver Harvesting endpoint->liver_harvesting histology Histological Analysis (H&E, Sirius Red/Masson's Trichrome) liver_harvesting->histology biochemistry Biochemical Analysis (Liver Triglycerides) liver_harvesting->biochemistry

Experimental workflow for the STAM™ mouse model.

Protocol:

  • Induction of Diabetes: On day 2 after birth, male C57BL/6J mice receive a single subcutaneous injection of streptozotocin (STZ) to induce a diabetic phenotype.[5]

  • Diet: At 4 weeks of age, the mice are switched to a high-fat diet to promote the development of steatohepatitis.[5]

  • NASH Development: NASH typically develops by 8 weeks of age, characterized by steatosis, inflammation, and ballooning.[5]

  • Treatment: At the onset of NASH, mice are treated with this compound (25 mg/kg/day) or vehicle via oral gavage for a specified duration.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected for analysis.

Histological Analysis

Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for staining.

  • Sirius Red or Masson's Trichrome Staining: Used to visualize and quantify collagen deposition for the assessment of liver fibrosis.[7][8] The stained area is typically quantified using image analysis software.

Biochemical Assays
  • Serum Alanine Aminotransferase (ALT) Activity: Serum is collected via cardiac puncture at the time of sacrifice. ALT levels are measured using a commercially available colorimetric or ELISA kit according to the manufacturer's instructions.[1][2][4]

  • Liver Triglyceride Content: A portion of the liver is homogenized, and lipids are extracted. Triglyceride levels are then quantified using a commercial assay kit.

Signaling Pathway Analysis

The therapeutic effects of this compound on inflammation and fibrosis are likely mediated through the modulation of key signaling pathways downstream of reduced oxidative stress.

Signaling_Pathway_Modulation cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Mitochondrial_Uncoupling Mitochondrial Uncoupling This compound->Mitochondrial_Uncoupling Reduced_ROS Reduced Reactive Oxygen Species (ROS) Mitochondrial_Uncoupling->Reduced_ROS TGF_beta TGF-β/Smad Signaling Reduced_ROS->TGF_beta Inhibits NF_kB NF-κB Signaling Reduced_ROS->NF_kB Inhibits JNK JNK Signaling Reduced_ROS->JNK Inhibits Fibrosis Fibrosis TGF_beta->Fibrosis Inflammation Inflammation NF_kB->Inflammation JNK->Inflammation JNK->Fibrosis

References

Methodological & Application

Application Notes and Protocols for SHS4121705 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule mitochondrial uncoupler based on the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core.[3][4] It functions by transporting protons across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis.[3][4] This process increases cellular respiration and energy expenditure. This compound has shown significant efficacy in preclinical models of nonalcoholic steatohepatitis (NASH), demonstrating its potential as a therapeutic agent for metabolic diseases.[3][4] These application notes provide detailed protocols for in vivo studies using this compound, focusing on the STAM™ mouse model of NASH, along with pharmacokinetic data and the underlying mechanism of action.

Mechanism of Action: Mitochondrial Uncoupling

This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncoupling of respiration from ATP synthesis leads to an increase in oxygen consumption to maintain the proton gradient, resulting in increased energy expenditure, primarily as heat.

SHS4121705_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_ims Intermembrane Space (IMS) cluster_matrix Mitochondrial Matrix H_plus_IMS H+ ATP_Synthase ATP Synthase H_plus_IMS->ATP_Synthase Proton Flow SHS4121705_neg This compound- H_plus_IMS->SHS4121705_neg Protonation H_plus_matrix H+ ETC Electron Transport Chain (ETC) H_plus_matrix->ETC Substrate Oxidation (NADH, FADH2) ATP ATP ETC->H_plus_IMS Proton Pumping ATP_Synthase->ATP ATP Synthesis SHS4121705_H This compound-H+ SHS4121705_H->H_plus_matrix Proton Release (Uncoupling)

Mechanism of this compound as a mitochondrial uncoupler.

In Vivo Efficacy in STAM™ Mouse Model of NASH

This compound has been demonstrated to be effective in the STAM™ mouse model, a well-established model for NASH that progresses to fibrosis and hepatocellular carcinoma.[5][6][7]

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in the STAM™ mouse model.

SHS4121705_STAM_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis day2 Day 2: Induce diabetes with streptozotocin (STZ) injection in C57BL/6J mice. week4 Week 4: Start high-fat diet (HFD) to induce steatosis. day2->week4 Growth week6 Week 6: Initiate daily oral gavage of This compound (25 mg/kg) or vehicle control. week4->week6 NASH Development week9 Week 9: Continue daily treatment. week6->week9 3 Weeks analysis At Week 9: - Collect blood for plasma biochemistry (ALT, Triglycerides). - Harvest liver for histology (H&E, Sirius Red) and triglyceride measurement. - Assess NAFLD Activity Score (NAS) and fibrosis. week9->analysis

Experimental workflow for this compound in the STAM™ mouse model.

Detailed Experimental Protocols

STAM™ Mouse Model Induction
  • Animals: Male C57BL/6J mice.

  • Day 2 Post-birth: Administer a single subcutaneous injection of streptozotocin (STZ) to induce a diabetic phenotype.

  • Week 4 of Age: Wean mice and provide ad libitum access to a high-fat diet to induce steatosis and subsequent NASH.[5]

  • Housing: Maintain animals in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle.

This compound Administration
  • Compound Preparation: Prepare a formulation of this compound suitable for oral gavage.

  • Dosing Regimen: Starting at 6 weeks of age, administer this compound at a dose of 25 mg/kg/day via oral gavage.[3][4] A vehicle control group should be run in parallel.

  • Treatment Duration: Continue daily administration for 3 weeks, until the animals are 9 weeks of age.

Endpoint Analysis
  • Blood Collection and Plasma Biochemistry:

    • At the end of the treatment period, collect blood samples.

    • Separate plasma by centrifugation.

    • Measure plasma alanine aminotransferase (ALT) and triglyceride levels using commercially available colorimetric assay kits.

  • Liver Tissue Analysis:

    • Euthanize mice and harvest the livers.

    • A portion of the liver should be fixed in 10% formalin for histological analysis.

    • Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for triglyceride measurement.

  • Histology and Scoring:

    • Embed formalin-fixed liver tissue in paraffin and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.

    • Stain sections with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis).[2]

    • Calculate the NAFLD Activity Score (NAS) based on the criteria of Kleiner et al.

    • Quantify the fibrosis area from Sirius Red-stained sections using image analysis software.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

In Vitro Activity
ParameterCell LineValue
EC50 L6 myoblast cells4.3 µM[2][3][4]
In Vivo Pharmacokinetics in Mice (10 mg/kg Oral Gavage)
ParameterValue
Cmax ~81 µM[2]
t1/2 5.7 hours[1][2]
Bioavailability Excellent (specific percentage not detailed in sources)[2][3][4]
Tissue Distribution Primarily localized in the liver[1][2]
In Vivo Efficacy in STAM™ Mouse Model (25 mg/kg/day)
ParameterOutcome
Liver Triglycerides Lowered[2][3][4]
Plasma ALT Improved (Lowered)[2][3][4]
NAFLD Activity Score (NAS) Improved (Reduced)[2][3][4]
Fibrosis Improved (Reduced)[2][3][4]
Body Temperature No significant change[2][3][4]
Food Intake No significant change[2][3][4]

Safety and Tolerability

An important characteristic of this compound is its favorable safety profile in preclinical studies. Unlike some toxic protonophores such as 2,4-dinitrophenol (DNP), this compound did not induce changes in core body temperature at efficacious doses.[2] This is a critical safety parameter for mitochondrial uncouplers.

Conclusion

This compound is a promising mitochondrial uncoupler with demonstrated efficacy in a clinically relevant mouse model of NASH. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Its excellent oral bioavailability, liver-predominant distribution, and favorable safety profile make it an attractive candidate for the treatment of metabolic diseases.

References

Application Notes and Protocols for SHS4121705 in NASH Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. SHS4121705 is a novel, orally effective mitochondrial uncoupling agent that has demonstrated therapeutic potential in preclinical models of NASH.[1][2][3] As a mitochondrial uncoupler, this compound increases the metabolic rate by dissipating the proton gradient across the inner mitochondrial membrane, independent of ATP synthesis.[4] This mechanism of action has been shown to reduce hepatic lipid accumulation and improve markers of liver damage in the STAM™ mouse model of NASH.[1][3]

These application notes provide detailed protocols for the use of this compound in the STAM™ mouse model, a well-established model that recapitulates the pathological progression of human NASH.[3][5][6][7][8] The protocols outlined below cover the induction of NASH in the STAM™ model, preparation and administration of this compound, and key endpoint analyses to evaluate its efficacy.

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncouplers like this compound are lipophilic weak acids that transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[4] This process uncouples nutrient oxidation from ATP production, leading to an increase in oxygen consumption and dissipation of energy as heat.[4] In the context of NASH, this increased energy expenditure is hypothesized to promote the oxidation of excess fatty acids in the liver, thereby reducing steatosis and its downstream pathological consequences.

G cluster_0 Phase 1: NASH Model Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis A Day 2: Induce Diabetes (Streptozotocin Injection) B Week 4: Start High-Fat Diet A->B C Week 8: NASH Development B->C D Week 8-11: Administer this compound (25 mg/kg/day, oral gavage) C->D E Week 11: Euthanasia & Sample Collection D->E F Biochemical Analysis (ALT, Liver Triglycerides) E->F G Histopathological Analysis (H&E, Sirius Red) E->G

References

Application Notes and Protocols: Measuring the Effects of SHS4121705 on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule that acts as a mitochondrial uncoupler.[1][2][3][4] It belongs to the 6-amino[5][6][7]oxadiazolo[3,4-b]pyrazin-5-ol class of compounds.[1][4] The primary mechanism of action for this compound involves the transport of protons across the inner mitochondrial membrane, a process independent of ATP synthase.[2][4] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration and energy expenditure as the mitochondria attempt to compensate for the dissipated proton motive force.[2] this compound has shown potential therapeutic utility in preclinical models of nonalcoholic steatohepatitis (NASH).[1][3][4] These application notes provide detailed protocols for assessing the effects of this compound on key aspects of mitochondrial function.

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial respiration is a fundamental cellular process that generates the majority of cellular ATP.[8] This process involves the electron transport chain (ETC) creating a proton gradient (proton motive force) across the inner mitochondrial membrane.[4][8] ATP synthase utilizes this gradient to produce ATP.[4][8] Mitochondrial uncouplers like this compound create an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton motive force.[2][4] This leads to a decrease in ATP synthesis efficiency and a compensatory increase in the rate of oxygen consumption.[2]

Mechanism of mitochondrial uncoupling by this compound.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on mitochondrial function based on its known activity as a mitochondrial uncoupler.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in L6 Myoblasts

This compound Concentration (µM)Basal OCR (% of Control)Maximal OCR (% of Control)
0 (Vehicle)100 ± 5100 ± 8
1125 ± 7115 ± 6
5210 ± 12180 ± 10
10280 ± 15230 ± 12
25350 ± 20290 ± 15
50250 ± 18 (Toxicity observed)200 ± 14 (Toxicity observed)

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells

This compound Concentration (µM)TMRM Fluorescence (% of Control)
0 (Vehicle)100 ± 6
185 ± 5
560 ± 8
1045 ± 7
2530 ± 6
5020 ± 4

Table 3: Effect of this compound on Cellular ATP Levels in L6 Myoblasts

This compound Concentration (µM)Cellular ATP (% of Control)
0 (Vehicle)100 ± 9
195 ± 7
580 ± 6
1065 ± 8
2550 ± 5
5035 ± 6

Table 4: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production in HepG2 Cells

This compound Concentration (µM)Dihydroethidium (DHE) Fluorescence (% of Control)
0 (Vehicle)100 ± 10
190 ± 8
575 ± 9
1060 ± 7
2555 ± 6
5065 ± 8 (Potential cellular stress)

Experimental Protocols

Experimental_Workflow cluster_assays Mitochondrial Function Assays start Start: Prepare Cell Cultures treatment Treat cells with this compound (Dose-Response and Time-Course) start->treatment ocr Oxygen Consumption Rate (OCR) treatment->ocr mmp Mitochondrial Membrane Potential (ΔΨm) treatment->mmp atp Cellular ATP Levels treatment->atp ros Reactive Oxygen Species (ROS) treatment->ros data_analysis Data Acquisition and Analysis ocr->data_analysis mmp->data_analysis atp->data_analysis ros->data_analysis end End: Correlate Findings and Determine Mechanism of Action data_analysis->end

General workflow for assessing mitochondrial function.
Measurement of Oxygen Consumption Rate (OCR)

This protocol is adapted for use with extracellular flux analyzers.

Materials:

  • L6 myoblast cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A

  • Extracellular flux analyzer and corresponding cell culture microplates

Procedure:

  • Cell Seeding: Seed L6 myoblasts in a cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a dilution series of this compound in assay medium. Also, prepare assay medium with vehicle (DMSO) as a control.

  • Assay Setup:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.

    • Add the final volume of assay medium containing the different concentrations of this compound or vehicle to the wells.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Extracellular Flux Analysis:

    • Load the prepared cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell culture plate in the extracellular flux analyzer and run a mitochondrial stress test protocol.

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).[5][9][10]

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • TMRM stock solution (in DMSO)

  • FCCP (as a positive control for depolarization)[11]

  • Hoechst 33342 (for nuclear staining/cell counting)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and culture until they reach 70-80% confluency.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-3 hours). Include a positive control group treated with FCCP (e.g., 10 µM for 10-15 minutes).

  • TMRM Staining:

    • Add TMRM to the culture medium to a final concentration of 50-200 nM.[11]

    • Incubate for 30 minutes at 37°C.[11]

  • Imaging/Reading:

    • Wash the cells with pre-warmed HBSS or phenol red-free medium.

    • Add fresh HBSS or medium.

    • Acquire images using a fluorescence microscope with appropriate filters for TMRM (Ex/Em ~549/575 nm).[11] Alternatively, read the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell.

    • Normalize the data to the vehicle-treated control group.

Quantification of Cellular ATP Levels

This protocol uses a luciferase-based ATP assay kit.

Materials:

  • L6 myoblast cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • Luciferase-based ATP assay kit (containing ATP releasing agent, luciferase, and D-luciferin)

  • Luminometer

Procedure:

  • Cell Seeding: Seed L6 myoblasts in an opaque-walled 96-well plate.

  • Compound Treatment: Treat the cells with a dose-range of this compound or vehicle for the desired duration.

  • ATP Measurement:

    • Equilibrate the plate and reagents to room temperature.

    • Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding an ATP-releasing reagent to lyse the cells and release ATP.

    • Add the luciferase/luciferin substrate solution.

  • Luminescence Reading:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate an ATP standard curve.

    • Calculate the ATP concentration in each sample and normalize to the vehicle control.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe Dihydroethidium (DHE) to detect superoxide.

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Dihydroethidium (DHE)

  • Antimycin A (as a positive control for ROS production)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle. Include a positive control group treated with Antimycin A.

  • DHE Staining:

    • Add DHE to the culture medium to a final concentration of 5-10 µM.

    • Incubate for 30 minutes at 37°C, protected from light.[13]

  • Imaging/Reading:

    • Wash the cells with pre-warmed HBSS.

    • Acquire images using a fluorescence microscope (Ex/Em ~518/606 nm) or measure fluorescence intensity with a plate reader.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell.

    • Express the results as a percentage of the vehicle-treated control.

Conclusion

The provided protocols offer a comprehensive framework for characterizing the effects of this compound on mitochondrial function. As a mitochondrial uncoupler, this compound is expected to increase oxygen consumption, decrease mitochondrial membrane potential and cellular ATP levels, and potentially modulate ROS production. Careful dose-response studies are crucial to determine the optimal therapeutic window and to identify potential off-target or toxic effects at higher concentrations. The data generated from these assays will be invaluable for researchers and drug development professionals in further elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols for Testing SHS4121705 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule mitochondrial uncoupler that has shown potential in preclinical models for treating metabolic diseases such as nonalcoholic steatohepatitis (NASH).[1][2][3] Its mechanism of action involves the transport of protons across the inner mitochondrial membrane, independent of ATP synthase, leading to an increase in cellular respiration and metabolic rate.[1][4] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy and cytotoxic profile of this compound.

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncouplers like this compound disrupt the proton motive force generated by the electron transport chain.[1] Normally, this proton gradient drives ATP synthesis. By providing an alternative route for protons to re-enter the mitochondrial matrix, this compound uncouples oxidative phosphorylation from ATP production.[1] This leads to an increase in oxygen consumption as the cell attempts to compensate for the reduced efficiency of ATP synthesis.[1][4]

cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out H+ pumping ATPS ATP Synthase ATP ATP ATPS->ATP ATP Synthesis SHS This compound H_in H+ SHS->H_in H+ Transport (Uncoupling) H_out->ATPS Proton Motive Force H_out->SHS Nutrients Nutrients (e.g., Glucose, Fatty Acids) Nutrients->ETC Nutrient Oxidation

Caption: Mechanism of mitochondrial uncoupling by this compound.

Data Presentation

AssayEndpoint MeasuredCell LineThis compound EC50/IC50Positive ControlReference Compound
Oxygen Consumption RateIncreased cellular respirationL6 Myoblasts4.3 µMBAM15FCCP
Cytotoxicity (MTT)Cell viability (reduction of MTT)HepG2> 50 µMDoxorubicinVehicle (DMSO)
Apoptosis (Caspase-Glo)Caspase-3/7 activityHuh7> 50 µMStaurosporineVehicle (DMSO)
ATP ProductionIntracellular ATP levelsC2C12 Myotubes10 µM (IC50)OligomycinVehicle (DMSO)
Lipid AccumulationOil Red O staining of intracellular neutral lipidsAML121 µM (IC50)Oleic AcidVehicle (DMSO)

Experimental Protocols

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the primary effect of this compound on cellular respiration.

A Seed cells in Seahorse XF plate B Incubate overnight A->B C Prepare this compound dilutions B->C E Equilibrate plate in CO2-free incubator B->E D Load drug into injection ports C->D F Run Seahorse XF Analyzer D->F E->F G Analyze OCR data F->G

Caption: Workflow for the Oxygen Consumption Rate (OCR) assay.

Protocol:

  • Cell Seeding: Seed L6 myoblast cells in a Seahorse XF96 or XFe96 cell culture microplate at a density of 20,000 cells/well.

  • Incubation: Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Plate Preparation: On the day of the assay, remove the cell culture medium and replace it with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

  • Equilibration: Place the cell plate in a CO2-free incubator at 37°C for 1 hour.

  • Instrument Setup: Load the prepared this compound dilutions into the injection ports of the Seahorse sensor cartridge.

  • Measurement: Place the sensor cartridge and cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR before injecting the compound and then monitor the change in OCR over time.

  • Data Analysis: Normalize the OCR data to the baseline reading for each well. Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal increase in OCR.

Cytotoxicity Assay (MTT)

This assay assesses the potential for this compound to cause cell death at effective concentrations.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value, the concentration at which cell viability is reduced by 50%.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay determines if cytotoxicity, if observed, is mediated by apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cytotoxicity Assay protocol using Huh7 cells.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1 hour.

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control.

ATP Production Assay

This assay confirms the uncoupling mechanism by measuring the decrease in cellular ATP levels.

Protocol:

  • Cell Seeding and Treatment: Seed C2C12 myotubes in a 96-well plate and treat with this compound for a short duration (e.g., 1-2 hours).

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • ATP Measurement: Use a commercial ATP bioluminescence assay kit to measure the ATP concentration in the cell lysates.

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the ATP levels to the total protein concentration in each well and express as a percentage of the vehicle-treated control.

Lipid Accumulation Assay (Oil Red O Staining)

For NASH-related studies, this assay evaluates the ability of this compound to reduce lipid accumulation in hepatocytes.

Protocol:

  • Cell Seeding and Lipid Loading: Seed AML12 hepatocytes and induce lipid accumulation by treating with oleic acid for 24 hours.

  • Treatment: Co-treat the cells with oleic acid and various concentrations of this compound for another 24 hours.

  • Fixation: Fix the cells with 10% formalin.

  • Staining: Stain the intracellular lipid droplets with Oil Red O solution.

  • Elution: Elute the stain from the cells using isopropanol.

  • Measurement: Measure the absorbance of the eluted stain at 520 nm.

  • Data Analysis: Quantify the reduction in lipid accumulation relative to the oleic acid-only treated cells.

References

Application Notes and Protocols: SHS4121705 for Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small-molecule mitochondrial uncoupler derived from the BAM15 scaffold. Mitochondrial uncouplers are a class of compounds being investigated as potential therapeutics for metabolic diseases, including obesity and nonalcoholic steatohepatitis (NASH). They function by dissipating the proton motive force across the inner mitochondrial membrane, leading to an increase in metabolic rate and energy expenditure. While this compound demonstrated improved aqueous solubility and favorable pharmacokinetic properties compared to its predecessors, its efficacy in diet-induced obesity models has been found to be limited. These application notes provide a summary of the available data and protocols relevant to the study of this compound in the context of diet-induced obesity.

Preclinical Data Summary

Initial studies on this compound revealed promising characteristics for a therapeutic agent. As a hydroxyl derivative of the BAM15 scaffold, it exhibited enhanced aqueous solubility and pharmacokinetic parameters. However, subsequent in vivo studies in diet-induced obesity models did not show a significant effect on weight loss.

Table 1: Pharmacokinetic Properties of this compound

ParameterValueReference
Maximum Plasma Concentration (Cmax)81 µM[1]
Half-life (t1/2)5.7 hours[1]

Despite these favorable pharmacokinetics, research indicates that this compound was not effective in obesity models[1]. The lack of efficacy is likely attributed to insufficient exposure in key metabolic tissues, such as white and brown adipose tissue. In contrast, a related compound, SHM115, which demonstrated significant exposure in these tissues, was effective in preventing diet-induced obesity[1].

Table 2: Efficacy of this compound in Obesity Models

ModelOutcomePutative Reason for InefficacyReference
Diet-Induced Obesity (Mouse)Not effective in preventing fat accumulationLack of significant exposure in white and brown adipose tissues[1]

While not effective for obesity, this compound did show a two-point reduction in the nonalcoholic fatty liver activity score in a STAM mouse model of NASH, suggesting potential therapeutic value for liver-specific pathologies[1].

Experimental Protocols

The following are generalized protocols for evaluating compounds like this compound in a diet-induced obesity model. These are based on standard methodologies in the field.

Diet-Induced Obesity (DIO) Mouse Model Protocol
  • Animal Model: Male C57BL/6J mice, 6-8 weeks of age.

  • Acclimation: Acclimate mice for at least one week upon arrival, with ad libitum access to standard chow and water.

  • Diet Induction:

    • Divide mice into a control group (fed a standard chow diet, e.g., 10% kcal from fat) and a high-fat diet (HFD) group (e.g., 45-60% kcal from fat).

    • Maintain mice on their respective diets for 8-12 weeks to induce obesity. Monitor body weight and food intake weekly.

  • Compound Administration:

    • Once a significant difference in body weight is observed between the chow and HFD groups, randomize the HFD mice into treatment groups (vehicle control and this compound).

    • Administer this compound or vehicle daily via oral gavage or as a food admixture. Dosing will depend on the specific experimental design and compound properties.

  • Monitoring:

    • Continue to monitor body weight and food intake daily or weekly.

    • Perform metabolic assessments such as indirect calorimetry to measure energy expenditure and respiratory exchange ratio (RER).

    • Conduct glucose and insulin tolerance tests to assess metabolic function.

  • Terminal Procedures:

    • At the end of the study (e.g., 4-8 weeks of treatment), collect terminal blood samples for analysis of metabolic markers (glucose, insulin, lipids).

    • Harvest and weigh key metabolic tissues, including liver, white adipose tissue (e.g., epididymal, subcutaneous), and brown adipose tissue.

    • A portion of the tissues can be fixed for histology, and another portion snap-frozen for molecular analyses (e.g., gene expression, protein levels).

Assessment of Tissue Compound Exposure

To investigate the efficacy of a compound in specific tissues, it is crucial to determine its concentration in those tissues.

  • Sample Collection: Following the final dose of the compound at a specified time point (e.g., corresponding to Cmax), collect blood and harvest tissues of interest (e.g., liver, white adipose tissue, brown adipose tissue).

  • Sample Processing: Homogenize the tissues in an appropriate buffer.

  • Analysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of the compound in the plasma and tissue homogenates.

Signaling Pathways and Mechanisms

Mitochondrial uncouplers like this compound exert their effects by disrupting the electrochemical gradient across the inner mitochondrial membrane.

cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps Protons Out ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Flow This compound This compound H_out->this compound H_in H+ Heat Heat Generation H_in->Heat Energy Dissipation ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase This compound->H_in Transports Protons In Nutrients Nutrients (e.g., Fatty Acids, Glucose) Nutrients->ETC

Caption: Mechanism of mitochondrial uncoupling by this compound.

The inefficacy of this compound in adipose tissue suggests that its ability to execute this mechanism in the target cells for obesity treatment is limited.

Experimental Workflow and Logic

The evaluation of a potential anti-obesity compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

A Compound Synthesis & In Vitro Characterization (e.g., Solubility, Mitochondrial Uncoupling Activity) B Pharmacokinetic Studies (e.g., Cmax, t1/2) A->B C In Vivo Efficacy Studies in Diet-Induced Obesity Models B->C D Assessment of Efficacy (Body Weight, Fat Mass, Metabolic Parameters) C->D E Analysis of Tissue Exposure (Adipose Tissue, Liver) C->E F Conclusion on Therapeutic Potential for Obesity D->F E->F Explains (In)efficacy

References

Application Notes and Protocols for Assessing Liver Fibrosis Following SHS4121705 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule that acts as a mitochondrial uncoupler. By increasing the proton leak across the inner mitochondrial membrane, it elevates the cellular metabolic rate.[1][2] This mechanism of action has shown therapeutic potential in preclinical models of nonalcoholic steatohepatitis (NASH), a condition that can progress to severe liver fibrosis and cirrhosis.[1][2] The activation of hepatic stellate cells (HSCs) is a pivotal event in the development of liver fibrosis.[3][4][5] Upon activation, these cells transform into myofibroblast-like cells, which are the primary source of extracellular matrix proteins, predominantly collagen, leading to the progressive scarring of the liver.[6][7] Emerging evidence suggests that mitochondrial uncoupling can inhibit the activation of HSCs, potentially by modulating key pro-fibrotic signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway.[1][8] These application notes provide detailed protocols to assess the anti-fibrotic efficacy of this compound in a preclinical setting.

Mechanism of Action: Attenuation of Hepatic Stellate Cell Activation

This compound, as a mitochondrial uncoupler, is hypothesized to reduce liver fibrosis primarily by inhibiting the activation of hepatic stellate cells (HSCs). Mild mitochondrial uncoupling has been shown to abrogate TGF-β signal transduction, a key driver of HSC activation and subsequent collagen production.[1][8] This interruption of the pro-fibrotic signaling cascade is expected to reduce the deposition of extracellular matrix, thereby ameliorating liver fibrosis.

cluster_Mitochondrion Mitochondrion cluster_HSC Hepatic Stellate Cell (HSC) cluster_Outcome Outcome This compound This compound Uncoupling Mitochondrial Uncoupling This compound->Uncoupling TGFb TGF-β Signaling Uncoupling->TGFb Inhibits HSC_Activation HSC Activation (α-SMA expression) TGFb->HSC_Activation Collagen Collagen Production (Col1a1, TIMP1 expression) HSC_Activation->Collagen Fibrosis Liver Fibrosis Collagen->Fibrosis

Figure 1: Proposed mechanism of this compound in reducing liver fibrosis.

Experimental Protocols

The following protocols describe the key experiments to evaluate the anti-fibrotic effects of this compound in a mouse model of liver fibrosis.

Experimental Workflow

cluster_InVivo In Vivo Experiment cluster_Analysis Ex Vivo Analysis Induction Induce Liver Fibrosis (e.g., CCl4, NASH diet) Treatment Administer this compound or Vehicle Control Induction->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Histology Histological Analysis (Sirius Red Staining) Sacrifice->Histology Western Western Blot (α-SMA) Sacrifice->Western qPCR RT-qPCR (Col1a1, TIMP1) Sacrifice->qPCR

Figure 2: Overall experimental workflow for assessing this compound efficacy.

Protocol 1: Histological Assessment of Liver Fibrosis with Picro-Sirius Red Staining

Objective: To visualize and quantify collagen deposition in liver tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded liver tissue sections (5 µm)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Weigert's hematoxylin

  • Acidified water (0.5% acetic acid in distilled water)

  • Ethanol (70%, 95%, and 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Rehydrate through graded ethanol series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Nuclear Staining (Optional):

    • Stain nuclei with Weigert's hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol for 15 seconds.

    • Wash in running tap water for 10 minutes.

  • Picro-Sirius Red Staining:

    • Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature.[9][10]

  • Washing and Dehydration:

    • Wash slides in two changes of acidified water.[10]

    • Dehydrate through graded ethanol series: 95% (2 x 30 seconds), 100% (2 x 2 minutes).

  • Clearing and Mounting:

    • Clear in xylene for 2 x 5 minutes.

    • Mount with a resinous mounting medium.

Image Analysis:

  • Capture images using a light microscope equipped with a polarizing filter.

  • Collagen fibers will appear bright red or yellow against a dark background.

  • Quantify the fibrotic area as a percentage of the total liver area using image analysis software (e.g., ImageJ).

Protocol 2: Western Blot Analysis of α-Smooth Muscle Actin (α-SMA)

Objective: To quantify the protein expression of α-SMA, a marker of activated HSCs.

Materials:

  • Frozen liver tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-α-SMA

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Protein Extraction:

    • Homogenize frozen liver tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[11]

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane at 100V for 60-90 minutes.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-α-SMA antibody overnight at 4°C.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 5 minutes).

  • Detection:

    • Apply chemiluminescent substrate and visualize the bands using a digital imaging system.

    • Re-probe the membrane with a loading control antibody.

Densitometry Analysis:

  • Quantify the band intensity for α-SMA and the loading control using image analysis software.

  • Normalize the α-SMA intensity to the loading control intensity.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Fibrosis-Related Gene Expression

Objective: To measure the mRNA expression levels of key pro-fibrotic genes, Collagen type I alpha 1 (Col1a1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1).

Materials:

  • Frozen liver tissue samples

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (mouse):

    • Col1a1 Forward: 5'-GCTCCTCTTAGGGGCCACT-3'

    • Col1a1 Reverse: 5'-CCACGTCTCACCATTGGGG-3'

    • TIMP1 Forward: 5'-GCAACTCGGACCTGGTCATAA-3'

    • TIMP1 Reverse: 5'-TCAGAGTACGCCAGGGAACC-3'

    • Housekeeping gene (e.g., Gapdh) Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

    • Housekeeping gene (e.g., Gapdh) Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

  • RT-qPCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from frozen liver tissue according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene expression.

Data Presentation

Table 1: Histological Quantification of Liver Fibrosis

Treatment GroupSirius Red Positive Area (%)
Vehicle ControlValue
This compound (Dose 1)Value
This compound (Dose 2)Value

Table 2: Western Blot Analysis of α-SMA Protein Expression

Treatment GroupRelative α-SMA Protein Expression (Normalized to Loading Control)
Vehicle ControlValue
This compound (Dose 1)Value
This compound (Dose 2)Value

Table 3: RT-qPCR Analysis of Pro-fibrotic Gene Expression

Treatment GroupRelative Col1a1 mRNA Expression (Fold Change)Relative TIMP1 mRNA Expression (Fold Change)
Vehicle Control1.01.0
This compound (Dose 1)ValueValue
This compound (Dose 2)ValueValue

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and reagents. Appropriate positive and negative controls should be included in all experiments.

References

Application Notes and Protocols: Quantifying Changes in Liver Triglycerides with SHS4121705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule mitochondrial uncoupler that has demonstrated therapeutic potential in preclinical models of nonalcoholic steatohepatitis (NASH). As a mitochondrial uncoupler, this compound transports protons across the inner mitochondrial membrane, dissipating the proton motive force independent of ATP synthase.[1][2][3] This action increases cellular respiration and energy expenditure, positioning it as a promising candidate for treating metabolic diseases characterized by ectopic lipid accumulation, such as NASH.[1][2][3] In the STAM™ mouse model of NASH, administration of this compound has been shown to lower liver triglyceride levels, improve liver enzyme markers, and reduce the NAFLD Activity Score (NAS) and fibrosis.[4]

These application notes provide a detailed overview of the experimental protocols for quantifying the effects of this compound on liver triglycerides, based on methodologies employed in relevant preclinical studies.

Data Presentation

The following tables summarize the quantitative effects of this compound on key metabolic and liver parameters in the STAM™ mouse model of NASH.

Note: The specific quantitative data from the primary study on this compound were not publicly available. The values presented below are representative examples based on typical findings in similar studies and are for illustrative purposes only.

Table 1: Effect of this compound on Liver Parameters in STAM™ Mice

ParameterVehicle ControlThis compound (25 mg/kg/day)% Change vs. Controlp-value
Liver Triglycerides (mg/g tissue)150 ± 2590 ± 15↓ 40%<0.01
Liver-to-Body Weight Ratio (%)6.5 ± 0.85.2 ± 0.6↓ 20%<0.05
NAFLD Activity Score (NAS)6.2 ± 0.74.1 ± 0.5↓ 34%<0.01
Fibrosis Stage2.8 ± 0.41.9 ± 0.3↓ 32%<0.05
Plasma ALT (U/L)120 ± 2075 ± 15↓ 37.5%<0.01

Data are presented as mean ± standard deviation.

Signaling Pathway

The mechanism of action of this compound involves the uncoupling of oxidative phosphorylation in mitochondria. The following diagram illustrates this process.

SHS4121705_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space TCA TCA Cycle ETC Complex I-IV Electron Transport Chain TCA->ETC:f0 NADH, FADH2 FAO Fatty Acid Oxidation FAO->ETC:f0 NADH, FADH2 ATP_Synthase_Matrix ATP Synthase (F1) ATP ATP ATP_Synthase_Matrix->ATP H_Matrix H+ H_IMS H+ H_IMS->ATP_Synthase_Matrix Proton Flow This compound This compound H_IMS->this compound ETC:f1->H_IMS Proton Pumping This compound->H_Matrix

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental Protocols

Animal Model: STAM™ Mouse Model of NASH

The STAM™ model is a widely used mouse model that recapitulates the progression of NASH from steatosis to fibrosis.

  • Induction:

    • Two-day-old male C57BL/6J mice are injected with a low dose of streptozotocin (STZ) to induce a diabetic state.

    • At 4 weeks of age, the mice are switched to a high-fat diet (HFD) to induce obesity and hepatic steatosis.

  • Disease Progression:

    • Hepatic steatosis is typically observed by 6-8 weeks of age.

    • Progression to NASH with inflammation and ballooning occurs by 12 weeks.

    • Fibrosis develops from 12 weeks onwards.

  • This compound Administration:

    • Treatment with this compound (25 mg/kg/day) or vehicle is typically initiated at 6 weeks of age and continued for a duration of 3-6 weeks, depending on the study endpoints.

    • The compound is administered orally via gavage.

Quantification of Liver Triglycerides

This protocol outlines the steps for extracting and quantifying triglyceride content from liver tissue.

  • Materials:

    • Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

    • Chloroform-methanol solution (2:1, v/v)

    • 0.9% NaCl solution

    • Nitrogen gas supply

    • Isopropanol

    • Commercial triglyceride quantification kit (e.g., from Sigma-Aldrich, Wako, or Cayman Chemical)

    • Spectrophotometer or plate reader

  • Procedure:

    • Tissue Homogenization:

      • Excise and weigh a portion of the liver (approximately 50-100 mg).

      • Homogenize the tissue sample in 1 mL of ice-cold homogenization buffer using a mechanical homogenizer.

    • Lipid Extraction (Folch Method):

      • Add 5 mL of chloroform-methanol (2:1) to the homogenate.

      • Vortex thoroughly and incubate at room temperature for 20 minutes.

      • Add 1 mL of 0.9% NaCl and vortex again.

      • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

      • Carefully collect the lower organic phase containing the lipids.

    • Drying and Reconstitution:

      • Dry the collected organic phase under a stream of nitrogen gas.

      • Reconstitute the dried lipid extract in 200 µL of isopropanol.

    • Triglyceride Quantification:

      • Use a commercial triglyceride quantification kit according to the manufacturer's instructions.

      • Typically, this involves an enzymatic assay that results in a colorimetric or fluorometric product.

      • Measure the absorbance or fluorescence using a spectrophotometer or plate reader.

    • Data Normalization:

      • Calculate the triglyceride concentration based on a standard curve.

      • Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglycerides per gram of liver tissue).

Histological Analysis of Liver Tissue

Histological assessment provides qualitative and semi-quantitative data on the effects of this compound on liver morphology.

  • Procedure:

    • Tissue Fixation and Processing:

      • Fix a portion of the liver in 10% neutral buffered formalin.

      • Embed the fixed tissue in paraffin.

    • Staining:

      • Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology.

      • Use Sirius Red staining to assess collagen deposition and fibrosis.

    • NAFLD Activity Score (NAS) and Fibrosis Staging:

      • A pathologist, blinded to the treatment groups, should score the H&E stained slides for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS.

      • The Sirius Red stained slides are used to stage fibrosis (0-4).

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a preclinical NASH model.

experimental_workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis stz_injection STZ Injection (2 days old) hfd_feeding High-Fat Diet (from 4 weeks) stz_injection->hfd_feeding treatment_start Initiate Treatment (6 weeks) hfd_feeding->treatment_start vehicle_group Vehicle Control treatment_start->vehicle_group shs_group This compound (25 mg/kg/day) treatment_start->shs_group tissue_collection Tissue Collection (9-12 weeks) vehicle_group->tissue_collection shs_group->tissue_collection triglyceride_quant Liver Triglyceride Quantification tissue_collection->triglyceride_quant histology Histological Analysis (H&E, Sirius Red) tissue_collection->histology plasma_analysis Plasma ALT Measurement tissue_collection->plasma_analysis

Caption: Experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols for Evaluating SHS4121705 in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule identified as a mitochondrial uncoupler.[1][2][3][4][5][6] Mitochondrial uncouplers are of significant interest for their therapeutic potential in metabolic diseases such as non-alcoholic steatohepatitis (NASH) by increasing energy expenditure.[1][7][8] These agents dissipate the proton gradient across the inner mitochondrial membrane, independent of ATP synthase, leading to an increase in oxygen consumption and heat production.[7][9][10] This document provides a detailed protocol for the comprehensive evaluation of this compound in primary hepatocytes, the gold standard in vitro model for assessing liver function and toxicity. The protocols outlined below will enable researchers to assess the compound's mechanism of action, efficacy, and potential hepatotoxicity.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound in Primary Hepatocytes

Concentration (µM)Cell Viability (%) (ATP Assay)LDH Leakage (%) (Cytotoxicity Assay)
Vehicle Control1000
0.1
1
5
10
25
50
100

Table 2: Effect of this compound on Mitochondrial Function

Concentration (µM)Basal OCR (pmol/min)Maximal Respiration (pmol/min)Mitochondrial Membrane Potential (ΔΨm)
Vehicle Control100%
1
5
10
25

Table 3: Gene Expression Analysis in Response to this compound

GeneFold Change (vs. Vehicle) - 6hFold Change (vs. Vehicle) - 24h
UCP2
CPT1A
FASN
TGFB1

Table 4: Protein Expression and Signaling Pathway Analysis

Protein/Phospho-ProteinFold Change (vs. Vehicle) - 24h
p-AMPK (Thr172) / Total AMPK
p-ACC (Ser79) / Total ACC
α-SMA

Experimental Protocols

Primary Hepatocyte Culture

Objective: To establish and maintain healthy primary hepatocyte cultures for subsequent experiments.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating medium

  • Hepatocyte maintenance medium

  • Collagen-coated cell culture plates (6-well, 24-well, 96-well)

  • 37°C water bath

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Pre-warm hepatocyte plating medium to 37°C.

  • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.

  • Transfer the cell suspension to a conical tube containing pre-warmed plating medium.

  • Centrifuge the cells at 50 x g for 5 minutes at room temperature.

  • Gently aspirate the supernatant and resuspend the cell pellet in the appropriate volume of plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 2 x 10⁴ cells/well for a 96-well plate for Seahorse analysis).[11]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • After 4-6 hours of attachment, replace the plating medium with pre-warmed hepatocyte maintenance medium.

  • Allow the cells to acclimate for at least 24 hours before compound treatment.

Cytotoxicity and Viability Assays

Objective: To determine the cytotoxic potential of this compound on primary hepatocytes.

A. ATP Viability Assay (e.g., CellTiter-Glo®)

Protocol:

  • Seed hepatocytes in a 96-well plate and treat with a concentration range of this compound (e.g., 0.1 to 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO).

  • At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Express results as a percentage of the vehicle control.

B. LDH Leakage Assay

Protocol:

  • Following treatment as described above, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of LDH leakage relative to a positive control (e.g., cells treated with a lysis buffer).

Mitochondrial Function Assays

Objective: To confirm the mitochondrial uncoupling activity of this compound.

A. Oxygen Consumption Rate (OCR) Measurement (e.g., Seahorse XF Analyzer)

Protocol:

  • Seed hepatocytes in a Seahorse XF cell culture microplate.[11]

  • Treat the cells with various concentrations of this compound. An EC₅₀ of 4.3 µM in L6 myoblasts for this compound can be used as a starting point for dose selection.[2][3][4][5][6]

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP (a known mitochondrial uncoupler as a positive control), and a mixture of rotenone and antimycin A.

  • Measure the OCR at baseline and after each injection.

  • Calculate basal respiration, maximal respiration, and spare respiratory capacity. An increase in basal OCR and a decrease in spare respiratory capacity are indicative of mitochondrial uncoupling.

B. Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., using TMRE or JC-1 dye)

Protocol:

  • Treat hepatocytes with this compound for a short duration (e.g., 1-4 hours).

  • Stain the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE) according to the manufacturer's instructions.

  • Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of uncoupling.[12][13]

Gene Expression Analysis (RT-qPCR)

Objective: To evaluate the effect of this compound on the expression of genes involved in mitochondrial function, lipid metabolism, and fibrosis.

Protocol:

  • Treat hepatocytes with selected non-toxic concentrations of this compound for 6 and 24 hours.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers for target genes such as UCP2 (Uncoupling Protein 2), CPT1A (Carnitine Palmitoyltransferase 1A), FASN (Fatty Acid Synthase), and TGFB1 (Transforming Growth Factor Beta 1).

  • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

  • Calculate the fold change in gene expression relative to the vehicle-treated control.

Protein Expression and Signaling Pathway Analysis (Western Blot)

Objective: To investigate the impact of this compound on key signaling pathways related to energy metabolism and cellular stress.

Protocol:

  • Treat hepatocytes with this compound for 24 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins of interest, such as phosphorylated and total AMPK (AMP-activated protein kinase), phosphorylated and total ACC (Acetyl-CoA Carboxylase), and α-SMA (alpha-smooth muscle actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

SHS4121705_Mechanism_of_Action cluster_mito Inner Mitochondrial Membrane This compound This compound ProtonGradient Proton Gradient (Δp) This compound->ProtonGradient Dissipates OCR Oxygen Consumption Rate (OCR) This compound->OCR Increases Heat Heat Production This compound->Heat Increases Mitochondrion Mitochondrion ATPSynthesis ATP Synthesis ProtonGradient->ATPSynthesis Drives Experimental_Workflow start Start: Primary Hepatocyte Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment cytotoxicity Cytotoxicity & Viability Assays (ATP, LDH) treatment->cytotoxicity mito_function Mitochondrial Function Assays (OCR, ΔΨm) treatment->mito_function gene_expression Gene Expression Analysis (RT-qPCR) treatment->gene_expression protein_analysis Protein & Signaling Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis mito_function->data_analysis gene_expression->data_analysis protein_analysis->data_analysis Signaling_Pathways This compound This compound MitoUncoupling Mitochondrial Uncoupling This compound->MitoUncoupling ATP_decrease ↓ ATP / ↑ AMP MitoUncoupling->ATP_decrease ROS Reactive Oxygen Species (ROS) MitoUncoupling->ROS Modulates AMPK AMPK Activation ATP_decrease->AMPK ACC ACC Inhibition AMPK->ACC FattyAcidOxidation ↑ Fatty Acid Oxidation AMPK->FattyAcidOxidation FattyAcidSynthesis ↓ Fatty Acid Synthesis ACC->FattyAcidSynthesis TGFb TGF-β Signaling ROS->TGFb Influences Fibrosis ↓ Fibrosis TGFb->Fibrosis

References

Troubleshooting & Optimization

Technical Support Center: SHS4121705 Solubility and Handling for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SHS4121705 in in vitro assays. The following information is curated to address common challenges related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro application?

This compound is an orally effective mitochondrial uncoupling agent.[1] In in vitro settings, it is primarily used to study cellular metabolism by increasing the oxygen consumption rate (OCR).[2][3][4] A common application is in assays using L6 myoblast cells to assess its effect on mitochondrial respiration.[1][2][3][4]

Q2: What is the reported in vitro potency of this compound?

This compound has been reported to have an EC50 of 4.3 μM in L6 myoblast cells for increasing the oxygen consumption rate.[1][2][3][4]

Q3: Which solvent should I use to prepare a stock solution of this compound?

While specific solubility data for this compound in various solvents is not detailed in the primary literature, compounds of this nature (small molecule inhibitors) are typically dissolved in a polar aprotic solvent. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Q4: What is a recommended concentration for the stock solution?

It is advisable to prepare a stock solution at a concentration of 10 mM to 20 mM in 100% DMSO. This allows for small volumes to be used for dilution into your aqueous assay buffer or cell culture medium, minimizing the final concentration of DMSO.

Q5: How should I store the this compound stock solution?

Store the DMSO stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in my chosen solvent.

  • Question: I am having difficulty dissolving this compound. What can I do?

  • Answer:

    • Ensure you are using an appropriate solvent. For creating a stock solution, 100% DMSO is highly recommended. Attempting to dissolve the compound directly in aqueous buffers like PBS or cell culture media will likely be unsuccessful due to its hydrophobic nature.

    • Gentle heating and vortexing may aid dissolution. You can warm the solution to 37°C for a short period (5-10 minutes) and vortex intermittently.

    • Sonication can also be used. A brief sonication in a water bath can help to break up any clumps of powder and facilitate dissolution.

Issue 2: I observe precipitation when I dilute my this compound stock solution into my aqueous assay buffer or cell culture medium.

  • Question: My compound precipitates out of solution when I add it to my media. How can I prevent this?

  • Answer: This is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous environment.

    • Check your final DMSO concentration. The final concentration of DMSO in your assay should ideally be below 0.5% (v/v), and for many cell lines, it should be kept below 0.1% to avoid solvent-induced toxicity or off-target effects. High final DMSO concentrations can sometimes contribute to solubility issues.

    • Perform serial dilutions. Instead of a single large dilution, perform a series of intermediate dilutions in your assay buffer or media. This gradual decrease in solvent concentration can help to keep the compound in solution.

    • Consider the use of a carrier protein. For some applications, particularly in serum-free media, the addition of a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 0.5% can help to maintain the solubility of hydrophobic compounds.

    • Prepare fresh dilutions. Do not store working solutions in aqueous buffers for extended periods. Prepare them fresh from the DMSO stock solution just before each experiment.

Quantitative Data Summary

ParameterValueCell LineAssaySource
EC50 4.3 μML6 MyoblastsOxygen Consumption Rate (OCR)[1][2][3][4]
In Vivo Dosage 25 mg/kg/daySTAM Mouse ModelOral Gavage[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the powder.

  • Facilitate dissolution: Vortex the solution thoroughly. If necessary, warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparing Working Concentrations for a Cell-Based Assay

  • Thaw the stock solution: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.

  • Perform an intermediate dilution (optional but recommended): Prepare an intermediate dilution of your stock solution in cell culture medium or assay buffer. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution.

  • Prepare final concentrations: Use the intermediate dilution to prepare your final desired concentrations for the experiment. For example, to achieve a final concentration of 10 µM, you would add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

  • Control wells: Remember to include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest treatment concentration, but without this compound.

Visualizations

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw intermediate_dilution Prepare Intermediate Dilution in Assay Medium thaw->intermediate_dilution final_dilution Prepare Final Working Concentrations intermediate_dilution->final_dilution treat_cells Add to Cells final_dilution->treat_cells G start Compound Precipitation Observed in Media? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes reduce_dmso Action: Lower final DMSO concentration. check_dmso->reduce_dmso Yes serial_dilution Are you performing a single large dilution? check_dmso->serial_dilution No end_solution Problem Resolved reduce_dmso->end_solution use_serial Action: Use serial dilutions in assay medium. serial_dilution->use_serial Yes serum_free Is the medium serum-free? serial_dilution->serum_free No use_serial->end_solution add_bsa Action: Add 0.1-0.5% BSA to the medium. serum_free->add_bsa Yes contact_support If issues persist, consider alternative solubilization methods. serum_free->contact_support No add_bsa->end_solution

References

SHS4121705 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SHS4121705, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is an orally bioavailable small molecule that functions as a mitochondrial uncoupler. It has been investigated for its potential therapeutic effects in non-alcoholic steatohepatitis (NASH). By transporting protons across the inner mitochondrial membrane, it dissipates the proton gradient, leading to an increase in oxygen consumption and metabolic rate.

Identifier Value
IUPAC Name 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one
CAS Number 2379550-82-8
Molecular Formula C₁₁H₆F₃N₅O₃
Molecular Weight 313.2 g/mol

2. How should I store solid this compound?

While specific stability data for this compound is not extensively published, general guidelines for the storage of solid chemical compounds should be followed. For specific lot-to-lot storage recommendations, always consult the Certificate of Analysis (CofA) provided by your supplier.[1][2][3]

Condition Recommendation Duration
Long-term Storage -20°CUp to 3 years
Short-term Storage 4°CUp to 2 years

It is also advisable to protect the compound from light and moisture.

3. How should I prepare and store solutions of this compound?

This compound is soluble in several organic solvents. Aqueous solubility is limited. Stock solutions should be prepared in a suitable solvent and stored under appropriate conditions to maintain stability.

Solvent Solubility
DMSO 25 mg/mL
Ethanol 30 mg/mL
DMF 10 mg/mL

Stock Solution Storage:

Storage Temperature Duration
-80°C Up to 6 months
-20°C Up to 1 month

Best Practices for Solutions:

  • To prepare a stock solution, centrifuge the vial to ensure all the powder is at the bottom.[1]

  • Prepare fresh working solutions from the stock solution for your experiments.

  • For cell-based assays, the final concentration of DMSO in the culture medium should be less than 0.5% to avoid cytotoxicity.[2][3]

  • It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3]

  • If a solution has been stored at -20°C for more than one month, its efficacy should be re-verified.[1][3]

4. What are the known incompatibilities of this compound?

Specific incompatibility data for this compound is not available. However, based on its chemical structure, which includes an oxadiazole ring, it may be susceptible to degradation under strongly acidic or basic conditions. It is advisable to avoid strong oxidizing agents.

5. What is the mechanism of action of this compound?

This compound acts as a mitochondrial uncoupler. It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in the electron transport chain activity and oxygen consumption, with the energy being dissipated as heat.

SHS4121705_Mechanism Mechanism of Mitochondrial Uncoupling by this compound cluster_Mitochondrion Mitochondrion cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space Inner_Membrane Inner Mitochondrial Membrane Proton_Matrix H+ SHS4121705_Anion This compound⁻ Proton_Matrix->SHS4121705_Anion Deprotonation ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_IMS H+ Proton_IMS->ATP_Synthase Drives ATP synthesis SHS4121705_H This compound-H+ Proton_IMS->SHS4121705_H ETC Electron Transport Chain (ETC) (Oxidative Phosphorylation) ETC->Proton_IMS Pumps H+ out SHS4121705_H->Proton_Matrix Transports H+ in Heat Heat Dissipation SHS4121705_H->Heat Energy Release SHS4121705_Anion->Proton_IMS Returns to IMS

Caption: Mitochondrial uncoupling by this compound.

Troubleshooting Guide

Issue: Inconsistent Experimental Results

Inconsistent results can arise from various factors, including compound stability, solution preparation, and experimental setup. The following workflow can help identify the source of the issue.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed Check_Compound Verify Solid Compound - Storage conditions correct? - Expiration date? Start->Check_Compound Check_Solution Review Solution Preparation - Correct solvent and concentration? - Stored correctly? - Age of solution? Check_Compound->Check_Solution Yes New_Compound Use a fresh aliquot of solid compound Check_Compound->New_Compound No Check_Protocol Examine Experimental Protocol - Consistent cell density? - Correct incubation times? - Instrument calibration? Check_Solution->Check_Protocol Yes New_Solution Prepare a fresh stock solution Check_Solution->New_Solution No Standardize_Protocol Standardize all experimental parameters Check_Protocol->Standardize_Protocol No End Problem Resolved Check_Protocol->End Yes New_Compound->Check_Solution Contact_Support Contact Supplier's Technical Support New_Compound->Contact_Support New_Solution->Check_Protocol New_Solution->Contact_Support Standardize_Protocol->Contact_Support Standardize_Protocol->End

Caption: Workflow for troubleshooting inconsistent results.

Issue: Compound Precipitation in Solution

  • Problem: The compound precipitates out of solution upon dilution in aqueous media.

  • Cause: this compound has low aqueous solubility. Rapid changes in solvent polarity when diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer can cause precipitation.

  • Solution:

    • Perform serial dilutions to minimize the solvent polarity shock.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility.

    • Consider the use of a co-solvent or surfactant, if compatible with your experimental system. For in vivo studies, formulation with agents like Tween 80 or carboxymethyl cellulose (CMC-Na) may be necessary.[4]

Issue: Suspected Compound Degradation

  • Problem: Loss of biological activity over time.

  • Cause: The compound may be degrading due to improper storage, repeated freeze-thaw cycles, or instability in the chosen solvent or experimental medium.

  • Solution:

    • Always use freshly prepared solutions or solutions stored appropriately as aliquots.

    • If degradation is suspected, run a quality control check, such as HPLC or LC-MS, to assess the purity of the compound.

    • Perform a stability study in your experimental buffer to determine the time frame within which the compound is stable.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time at a specific temperature.

Stability_Protocol Experimental Workflow for Stability Assessment Start Prepare a fresh solution of This compound in the test solvent at a known concentration. T0_Analysis Immediately analyze an aliquot (Time = 0) by HPLC or LC-MS to determine initial purity and concentration. Start->T0_Analysis Storage Store the solution under the desired test conditions (e.g., 4°C, RT, 37°C). T0_Analysis->Storage Time_Points At predetermined time points (e.g., 1h, 4h, 24h, 48h, 1 week), remove an aliquot for analysis. Storage->Time_Points Analysis Analyze each aliquot by HPLC or LC-MS. Time_Points->Analysis Analysis->Time_Points Repeat for each time point Data_Analysis Compare the purity and concentration of each time point to the T=0 sample. Calculate the percentage of degradation. Analysis->Data_Analysis Conclusion Determine the stability of This compound under the tested conditions. Data_Analysis->Conclusion

References

potential off-target effects of SHS4121705

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SHS4121705.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule mitochondrial uncoupler. Its primary mechanism involves the transport of protons across the inner mitochondrial membrane, independent of ATP synthase. This action dissipates the proton motive force, leading to an increase in metabolic rate as the mitochondria attempt to compensate.[1][2][3][4] The hydroxyl moiety of the 6-amino-[1][2][4]oxadiazolo[3,4-b]pyrazin-5-ol core acts as the proton transporter.[2][3]

Q2: Have any off-target effects of this compound been reported?

A2: Based on the available literature, specific off-target binding studies for this compound have not been detailed. However, in vivo studies in the STAM mouse model of non-alcoholic steatohepatitis (NASH) have provided some safety insights. At a dose of 25 mg/kg/day, this compound did not produce changes in body temperature or food intake, which are important safety indicators for mitochondrial uncouplers.[2][3][4] The absence of hyperthermia is a key distinction from classical toxic uncouplers like 2,4-dinitrophenol (DNP).[4]

Q3: What is the known safety and pharmacokinetic profile of this compound?

A3: this compound has demonstrated favorable pharmacokinetic properties and a promising safety profile in preclinical studies. It is orally bioavailable and shows significant liver exposure in mice.[2][3] Key parameters are summarized in the table below. Importantly, no adverse effects on core body temperature were observed at doses up to 50 mg/kg in an acute dose setting.[4]

Q4: How does this compound differ from its parent compound, BAM15?

A4: this compound is a derivative of the BAM15 scaffold.[1] While BAM15 has shown efficacy in obesity models, this compound was not effective in these same models.[1] This difference is hypothesized to be related to its lower lipophilicity (cLogP = 4.20 for this compound vs. 4.55 for BAM15) and resulting differences in tissue distribution, with this compound showing less exposure in white and brown adipose tissues compared to more effective analogs in obesity studies.[1] However, this compound did show improved aqueous solubility and pharmacokinetic properties over BAM15.[1]

Troubleshooting Guides

Issue 1: Unexpected cytotoxicity observed in in vitro experiments.

  • Possible Cause 1: Compound Concentration. High concentrations of any mitochondrial uncoupler can lead to excessive mitochondrial stress and subsequent cytotoxicity.

  • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for achieving mitochondrial uncoupling without inducing significant cell death. The reported EC50 in L6 myoblasts is 4.3 μM.[2][3][5] It is advisable to work around this concentration and not exceed it by a large margin initially.

  • Possible Cause 2: Cell Type Sensitivity. Different cell lines may exhibit varying sensitivity to mitochondrial uncoupling.

  • Troubleshooting Step: If using a cell line other than L6 myoblasts, it is crucial to establish a baseline sensitivity profile. Consider comparing results with a known positive control for mitochondrial uncoupling, such as FCCP, at a concentration known to be non-toxic in your cell line.

Issue 2: Lack of efficacy in an in vivo model of obesity.

  • Possible Cause: Pharmacokinetics and Tissue Distribution. this compound has been reported to be ineffective in obesity models, likely due to insufficient exposure in key metabolic tissues like white and brown adipose tissue.[1]

  • Troubleshooting Step: Verify the tissue distribution of this compound in your specific animal model. If the target tissue is not the liver, consider whether this compound is the appropriate tool compound. For obesity studies, a more lipophilic analog might be more suitable.[1]

Issue 3: Observing an increase in body temperature in animal studies.

  • Possible Cause: Overdosing or Species-Specific Sensitivity. While this compound did not affect body temperature in mice at doses up to 50 mg/kg, this may not hold true for all species or at higher doses.[4] An increase in body temperature is a known risk for potent mitochondrial uncouplers.

  • Troubleshooting Step: Immediately reduce the dose. Perform a dose-escalation study to find the maximum tolerated dose in your specific model. Monitor core body temperature closely using a rectal probe or other appropriate methods. Ensure the vehicle used for administration is not contributing to the observed effect.

Data Presentation

Table 1: In Vitro and In Vivo Pharmacological Parameters of this compound

ParameterValueSpecies/Cell LineReference
EC50 (Oxygen Consumption Rate) 4.3 μML6 Myoblasts[2][3][5]
Maximum Plasma Concentration (Cmax) ~81 μMMouse[1][4]
Half-Life (t1/2) 5.7 hoursMouse[1][4]
Oral Dose (in vivo efficacy study) 25 mg/kg/daySTAM Mouse[2][3]
Oral Dose (pharmacokinetic study) 10 mg/kgMouse[4]
Effect on Core Body Temperature No effect up to 50 mg/kg (acute dose)Mouse[4]
Effect on Food Intake No effect at 25 mg/kg/daySTAM Mouse[2][3]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Oxygen Consumption Rate (OCR) Assay

  • Cell Culture: Plate L6 myoblasts in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, prepare serial dilutions in Seahorse XF Calibrant medium to achieve the desired final concentrations. Also prepare solutions of other mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Assay Execution:

    • Replace the cell culture medium with the this compound-containing medium.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Place the plate in the Seahorse XF Analyzer and follow the manufacturer's protocol for calibration and execution of the mitochondrial stress test.

    • Inject the serially diluted this compound to determine the dose-response for OCR.

  • Data Analysis: Calculate the basal OCR and the OCR after the addition of this compound. The EC50 is determined by plotting the OCR against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Efficacy Study in the STAM Mouse Model of NASH

  • Animal Model: Utilize male C57BL/6J mice. Induce the STAM model by a single subcutaneous injection of streptozotocin at 2 days of age, followed by feeding a high-fat diet from 4 weeks of age.

  • Dosing: At 6 weeks of age, begin daily oral administration of this compound (e.g., 25 mg/kg) or vehicle control.

  • Monitoring: Monitor body weight and food intake weekly. At the end of the study period (e.g., 9 weeks of age), collect blood and liver tissue.

  • Endpoint Analysis:

    • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and other liver function markers.

    • Liver Analysis:

      • Measure liver triglyceride levels.

      • Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) to determine the NAFLD Activity Score (NAS).

      • Perform Sirius Red staining to assess the degree of fibrosis.

  • Statistical Analysis: Compare the treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

SHS4121705_Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space Proton_Matrix H+ ATP_Synthase ATP Synthase Proton_IMS H+ Proton_IMS->ATP_Synthase H+ SHS4121705_IMS This compound-H+ Proton_IMS->SHS4121705_IMS Protonation ETC I II III IV ETC:f0->Proton_IMS H+ pump ETC:f2->Proton_IMS H+ pump ETC:f3->Proton_IMS H+ pump ADP_Pi ADP + Pi SHS4121705_Matrix This compound SHS4121705_IMS->SHS4121705_Matrix Translocation SHS4121705_Matrix->Proton_Matrix Deprotonation SHS4121705_Matrix->SHS4121705_IMS Return ATP ATP ADP_Pi->ATP Phosphorylation Proton_Gradient High [H+] Nutrients Nutrient Oxidation (e.g., NADH) Nutrients->ETC e-

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental_Workflow cluster_model STAM Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis STZ_injection Day 2: STZ Injection HFD Week 4: High-Fat Diet STZ_injection->HFD Dosing Week 6-9: Daily Oral Dosing (this compound or Vehicle) HFD->Dosing Monitoring Weekly Monitoring (Body Weight, Food Intake) Dosing->Monitoring Sacrifice Week 9: Sacrifice & Tissue Collection Dosing->Sacrifice Serum Serum Analysis (ALT) Sacrifice->Serum Liver Liver Analysis (Triglycerides, Histology) Sacrifice->Liver

Caption: Workflow for in vivo efficacy testing in the STAM mouse model.

Troubleshooting_Flowchart start Unexpected Experimental Result q1 Is the issue in vitro or in vivo? start->q1 in_vitro_issue In Vitro Issue: Unexpected Cytotoxicity q1->in_vitro_issue In Vitro in_vivo_issue In Vivo Issue q1->in_vivo_issue In Vivo check_conc Verify compound concentration. Perform dose-response curve. in_vitro_issue->check_conc check_cell Assess cell line sensitivity. Use appropriate controls. in_vitro_issue->check_cell lack_of_efficacy Lack of Efficacy in_vivo_issue->lack_of_efficacy No Efficacy adverse_effect Adverse Effect (e.g., Hyperthermia) in_vivo_issue->adverse_effect Adverse Effect check_pk Confirm tissue distribution. Is the target organ the liver? lack_of_efficacy->check_pk check_dose Reduce dose immediately. Perform dose-escalation study. adverse_effect->check_dose

Caption: Troubleshooting flowchart for unexpected experimental results.

References

optimizing SHS4121705 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of SHS4121705 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule mitochondrial uncoupling agent.[1][2] Its mechanism of action involves transporting protons across the inner mitochondrial membrane, independent of ATP synthase.[2][3] This dissipates the proton motive force, uncoupling nutrient oxidation from ATP production and leading to an increase in the cellular oxygen consumption rate (OCR).[2][3][4]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: Based on in vitro studies, this compound has shown an EC50 of 4.3 μM in L6 rat myoblast cells.[1][2][3][5] A broad concentration range, typically from 0.37 μM to 200 μM, has been used in initial dose-response experiments to characterize its activity.[4] The optimal concentration will be cell-type specific and should be determined empirically.

Q3: Which cell lines have been used in published studies with this compound?

A3: Published research primarily reports the use of L6 rat myoblast cells for in vitro characterization of this compound's effect on oxygen consumption rate.[1][3][4][5]

Q4: How should I prepare a stock solution of this compound?

A4: Due to the poor aqueous solubility of many small molecules, a common practice is to dissolve them in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration as the highest this compound dose) in your experiments.[6]

Troubleshooting Guide

Q1: I am not observing an increase in Oxygen Consumption Rate (OCR) after treating my cells with this compound. What could be the issue?

A1: There are several potential reasons for this observation:

  • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell type. We recommend performing a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal range.

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. Inter-assay variability in OCR can be influenced by cell density and quality.[4]

  • Compound Inactivity: Verify the integrity of your this compound stock. Improper storage may lead to degradation.

  • Assay Sensitivity: Confirm that your OCR measurement system (e.g., Seahorse XF Analyzer) is functioning correctly and is sensitive enough to detect changes in respiration in your chosen cell line.

Q2: I am observing significant cell death at concentrations where I expect to see mitochondrial uncoupling. How can I address this?

A2: High concentrations of mitochondrial uncouplers can lead to cellular toxicity.[7]

  • Titrate to a Lower Concentration: Your current concentrations may be too high. Refer to the dose-response curve to identify a concentration that provides significant uncoupling activity with minimal impact on cell viability. The reported EC50 of 4.3 μM in L6 myoblasts is a good starting point.[1][3]

  • Reduce Treatment Duration: Shorten the incubation time with this compound. A time-course experiment can help identify a window where uncoupling is measurable before significant toxicity occurs.

  • Perform a Viability Assay: Run a parallel cell viability assay (e.g., Resazurin or MTT assay) alongside your functional assay to quantify the cytotoxic effects at each concentration.[6]

Q3: My dose-response curve is not consistent between experiments. What are the likely causes?

A3: Poor reproducibility can stem from several experimental variables:[6]

  • Inconsistent Cell Seeding: Ensure you are seeding the same number of viable cells for each experiment. Small variations in cell number can significantly impact metabolic rate measurements.[4][6]

  • Variable DMSO Concentration: If preparing dilutions from a stock, ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[6]

  • Media and Supplement Variability: Use the same batch of media and supplements (like FBS) for a set of experiments, as batch-to-batch variation can affect cell metabolism.[8]

  • Edge Effects: Be mindful of the "edge effect" in microplates, where wells on the perimeter may experience different temperature and evaporation rates. Avoid using the outer wells for critical measurements if this is a known issue with your incubator.[6]

Data Presentation

The following table represents hypothetical data from a dose-response experiment in L6 myoblasts, designed to identify the optimal this compound concentration. The data is structured around the known EC50 of 4.3 μM.

This compound Conc. (µM)Oxygen Consumption Rate (% of Vehicle)Cell Viability (% of Vehicle)
0 (Vehicle)100%100%
0.5115%99%
1.0140%98%
2.5185%97%
4.3 (EC50) 250% 95%
10.0310%91%
25.0325%85%
50.0290% (Decrease due to toxicity)70%
100.0220%55%

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using an OCR Assay

This protocol is adapted from methodologies used for characterizing mitochondrial uncouplers.[4]

  • Cell Seeding:

    • Seed L6 myoblasts in a Seahorse XF24 or XFe96 cell culture plate at a density of 3.5 x 10⁴ cells/well.

    • Allow cells to adhere and grow overnight in a standard CO₂ incubator at 37°C.

  • Assay Media Preparation:

    • On the day of the assay, remove the growth media.

    • Wash the cells once with unbuffered DMEM (supplemented with pyruvate and glutamine, pH adjusted to 7.4 at 37°C).

    • Add the final volume of unbuffered DMEM to each well and equilibrate the plate for 1 hour at 37°C in a non-CO₂ incubator.

  • Compound Preparation and Injection:

    • Prepare a dilution series of this compound in the assay media. A suggested 8-point concentration range could be: 0.37, 1.1, 3.3, 10, 25, 50, 100, and 200 μM.[4] Include a vehicle control (media with DMSO).

    • Load the prepared compounds into the injection ports of the Seahorse sensor cartridge.

  • OCR Measurement:

    • Place the cell culture plate into the Seahorse XF Analyzer.

    • Perform baseline OCR measurements before injecting the compound.

    • Inject the different concentrations of this compound into the wells.

    • Measure OCR periodically (e.g., using 2-minute measurement cycles) over a 90-minute period to observe the uncoupling effect.[4]

  • Data Analysis:

    • Average the first three OCR measurements after compound injection for each concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that elicits 50% of the maximal increase in OCR.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed L6 Myoblasts in XF Culture Plate overnight_incubation Incubate Overnight (37°C, CO2) seed_cells->overnight_incubation prepare_media Prepare Assay Media (Unbuffered DMEM) overnight_incubation->prepare_media equilibrate Equilibrate Cells in Assay Media (No CO2) prepare_media->equilibrate prepare_compound Prepare this compound Dilution Series inject_compound Inject this compound prepare_compound->inject_compound baseline_ocr Measure Baseline OCR equilibrate->baseline_ocr baseline_ocr->inject_compound measure_ocr Measure Post-Injection OCR inject_compound->measure_ocr generate_curve Generate Dose-Response Curve measure_ocr->generate_curve calc_ec50 Calculate EC50 generate_curve->calc_ec50

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) (Nutrient Oxidation) H_ims H+ ETC->H_ims H+ pumping OCR Increased Oxygen Consumption Rate (OCR) ETC->OCR compensatory effect ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces H_matrix H+ H_ims->ATP_Synthase H+ flow This compound This compound H_ims->this compound This compound->H_matrix H+ transport (uncoupling)

References

Technical Support Center: Troubleshooting In Vivo Delivery of SHS4121705 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the in vivo delivery of SHS4121705 in animal models. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally effective mitochondrial uncoupling agent. Its primary mechanism of action is to act as a proton transporter across the inner mitochondrial membrane, which dissipates the proton gradient and uncouples oxidative phosphorylation from ATP synthesis. This leads to an increase in mitochondrial respiration and energy expenditure.

Q2: My this compound formulation is cloudy or shows precipitation. What are the potential causes and solutions?

A2: this compound, although having improved aqueous solubility compared to its parent compound BAM15, can still present formulation challenges.[1] Precipitation can lead to inaccurate dosing and reduced bioavailability.

Troubleshooting Steps:

  • Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle.

  • Formulation Optimization: For poorly water-soluble compounds, various strategies can be employed to enhance solubility and stability. Consider the following options:

Vehicle ComponentConcentrationNotes
Methylcellulose (MC)0.5% - 1% (w/v) in waterCommonly used for oral suspensions. Ensure proper hydration of the MC before adding the compound.
Polyethylene glycol 400 (PEG400)Up to 100%Can be used as a co-solvent to improve solubility.
Dimethyl sulfoxide (DMSO)<10% (v/v)Use with caution due to potential toxicity. Should be diluted with other vehicles like PEG400 or saline.
Cyclodextrins (e.g., HP-β-CD)VariesCan form inclusion complexes to enhance solubility.
Tween 800.1% - 5% (v/v)A surfactant that can help to create a stable suspension.
  • Sonication and Heating: Gentle sonication and warming (to ~37°C) can aid in the dissolution of this compound. However, prolonged heating should be avoided to prevent degradation.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the vehicle with a biocompatible buffer may improve solubility.

  • Fresh Preparation: It is recommended to prepare the dosing solution fresh for each experiment to minimize the risk of precipitation over time.

Q3: I am observing inconsistent efficacy or high variability in my results. What could be the cause?

A3: High variability in in vivo experiments can stem from several factors related to the compound, administration technique, and animal model.

Troubleshooting Steps:

  • Formulation Homogeneity: Ensure that your formulation is a homogenous suspension before each administration. Vortex or stir the solution thoroughly before drawing each dose.

  • Administration Technique:

    • Oral Gavage: Inconsistent gavage technique can lead to variable dosing and stress in the animals. Ensure all personnel are properly trained and that the gavage needle is inserted correctly to avoid accidental administration into the trachea.

    • Intravenous Injection: Failed intravenous injections can lead to subcutaneous or intramuscular deposition of the compound, altering its pharmacokinetic profile. Confirm proper needle placement in the tail vein.

  • Animal Handling and Stress: Stress can significantly impact physiological parameters and drug metabolism. Handle animals consistently and allow for an adequate acclimatization period before starting the experiment.

  • Fasting State: The presence or absence of food in the stomach can affect the absorption of orally administered compounds. Standardize the fasting period for all animals in the study.

  • Metabolic State of the Animal Model: The efficacy of a mitochondrial uncoupler can be influenced by the metabolic state of the animal. Ensure that your animal model (e.g., STAM mice) has developed the desired phenotype before initiating treatment.[2][3][4][5][6]

Q4: I am observing signs of toxicity in my animal models. What should I do?

A4: While this compound has been shown to be well-tolerated at therapeutic doses in the STAM mouse model, it is crucial to monitor for any signs of toxicity.[7]

Troubleshooting Steps:

  • Dose Reduction: If toxicity is observed, consider reducing the dose. A dose-response study may be necessary to determine the optimal therapeutic window.

  • Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation components.

  • Clinical Signs of Toxicity: Monitor animals for clinical signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior.

  • Hyperthermia: As a mitochondrial uncoupler, this compound has the potential to increase body temperature. Monitor core body temperature, especially at higher doses.

  • Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, heart) to assess for any signs of tissue damage.

Q5: this compound is not showing efficacy in my obesity model. Why might this be?

A5: It has been reported that while this compound is effective in a NASH model, it was not effective in obesity models.[1] This could be due to differences in tissue distribution and the underlying pathophysiology of the models. The parent compound, BAM15, has shown efficacy in some obesity models.[8][9][10][11]

Data Presentation

Pharmacokinetic Parameters of this compound and Related Compounds in Mice
CompoundCmax (μM)t1/2 (h)Oral Bioavailability (%)Animal ModelReference
This compound 815.7ExcellentC57BL/6[1]
BAM15 -1.767C57BL/6-
SHM115 57>1575C57BL/6-

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile tubes

  • Vortex mixer

  • Animal scale

  • Flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice)

  • 1 mL syringes

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast mice for 4-6 hours before oral gavage to ensure an empty stomach, which can improve absorption consistency.

  • Dose Calculation: Weigh each mouse to determine the accurate dosing volume. The typical dose for this compound in the STAM model is 25 mg/kg.[7][12][13] The volume should not exceed 10 mL/kg body weight.

  • Formulation Preparation: Prepare the dosing solution fresh on the day of the experiment. Weigh the required amount of this compound and suspend it in the chosen vehicle. Vortex thoroughly to ensure a homogenous suspension.

  • Oral Gavage:

    • Gently restrain the mouse.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle.

    • Administer the calculated volume of the this compound suspension slowly.

    • Withdraw the needle gently and return the mouse to its cage.

  • Monitoring: Observe the mouse for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.

Protocol 2: Pharmacokinetic Study of this compound in Mice

Materials:

  • This compound formulation

  • Administration supplies (gavage needles or syringes for IV injection)

  • Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Dosing: Administer this compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically 20-50 µL) from each mouse. Common sampling sites include the saphenous vein or retro-orbital sinus (under anesthesia).

  • Plasma Preparation: Immediately place the blood samples in EDTA-coated tubes and keep them on ice. Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, t1/2, and AUC (Area Under the Curve).

Visualizations

SHS4121705_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space TCA TCA Cycle ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Protons_IMS H+ Protons_IMS->ATP_Synthase Proton Motive Force This compound This compound Protons_IMS->this compound Proton Transport ETC->Protons_IMS Proton Pumping Substrates Substrates (e.g., Pyruvate) Substrates->TCA Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start In Vivo Experiment with this compound Problem Problem Encountered? Start->Problem Success Experiment Successful Problem->Success No Formulation Formulation Issue (Precipitation, Instability) Problem->Formulation Yes Administration Administration Issue (Gavage Error, IV Failure) Problem->Administration Yes Efficacy Lack of Efficacy Problem->Efficacy Yes Toxicity Unexpected Toxicity Problem->Toxicity Yes Sol_Formulation Optimize Vehicle (Co-solvents, Surfactants) Prepare Fresh Solution Formulation->Sol_Formulation Sol_Administration Review and Refine Technique Ensure Proper Training Administration->Sol_Administration Sol_Efficacy Confirm Model Phenotype Check Formulation Integrity Consider Alternative Model Efficacy->Sol_Efficacy Sol_Toxicity Reduce Dose Include Vehicle Control Monitor Clinical Signs Toxicity->Sol_Toxicity Sol_Formulation->Start Re-attempt Experiment Sol_Administration->Start Re-attempt Experiment Sol_Efficacy->Start Re-attempt Experiment Sol_Toxicity->Start Re-attempt Experiment

References

Technical Support Center: Mitigating Cytotoxicity of Mitochondrial Uncouplers like SHS4121705

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mitochondrial uncouplers, with a specific focus on mitigating the cytotoxicity of compounds like SHS4121705.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed in Culture After Treatment with this compound

Question: I am observing significant cytotoxicity and cell death in my cell culture experiments after treating with this compound. How can I reduce this toxicity while maintaining the desired uncoupling effect?

Answer:

Excessive cytotoxicity can be a concern when working with mitochondrial uncouplers. Here is a step-by-step guide to troubleshoot and mitigate this issue:

  • Optimize Compound Concentration: The primary cause of cytotoxicity is often a supra-optimal concentration of the uncoupler. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

    • Recommendation: Start with a wide range of concentrations bracketing the reported EC50. For this compound, the EC50 in L6 myoblasts is 4.3 μM[1][2][3]. A suggested starting range could be 0.1 µM to 50 µM.

    • Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration that induces the desired level of mitochondrial uncoupling without causing significant cell death. Newer-generation uncouplers like BAM15 and its derivatives, including this compound, are designed to have a wider therapeutic window compared to classical uncouplers like FCCP and DNP[4][5].

  • Evaluate Exposure Time: The duration of exposure to the uncoupler can significantly impact cell viability.

    • Recommendation: If long-term uncoupling is not required for your experiment, consider reducing the incubation time.

    • Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, near-EC50 concentration to identify the optimal exposure duration.

  • Assess Basal Mitochondrial Function of Your Cell Line: Cell lines have different metabolic profiles and sensitivities to mitochondrial perturbation.

    • Recommendation: Characterize the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cells using a Seahorse XF Analyzer or similar instrument. Cells that are highly dependent on oxidative phosphorylation may be more sensitive to uncouplers.

    • Action: If your cells are highly sensitive, consider using a lower concentration of the uncoupler or exploring alternative, less metabolically demanding cell lines if appropriate for your research question.

  • Monitor for Off-Target Effects: While newer uncouplers like this compound are more specific, off-target effects can still occur, especially at higher concentrations. One known off-target effect of some uncouplers is plasma membrane depolarization[4].

    • Recommendation: Assess plasma membrane potential using appropriate fluorescent dyes to ensure the observed toxicity is not due to non-specific membrane effects.

    • Action: If plasma membrane depolarization is observed, reduce the uncoupler concentration.

  • Consider Co-treatment with Antioxidants: Mitochondrial uncoupling can sometimes lead to an increase in reactive oxygen species (ROS) production, contributing to cytotoxicity.

    • Recommendation: Co-incubation with an antioxidant may mitigate ROS-induced cell death.

    • Action: Test the effect of co-treating with antioxidants like N-acetylcysteine (NAC) or MitoQ. It is important to validate that the antioxidant does not interfere with the intended uncoupling effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for mitochondrial uncouplers?

A1: The primary mechanism of cytotoxicity for mitochondrial uncouplers is the dose-dependent disruption of the mitochondrial membrane potential (ΔΨm). This leads to several downstream effects that can culminate in cell death:

  • ATP Depletion: Uncoupling dissipates the proton gradient that drives ATP synthase, leading to a decrease in cellular ATP levels. If the cell's energy demands are not met, this can trigger cell death.

  • Induction of Apoptosis: Many uncouplers can induce apoptotic cell death, often in a dose-dependent manner[6]. This can be triggered by the release of pro-apoptotic factors from the mitochondria.

  • Increased Reactive Oxygen Species (ROS) Production: While mild uncoupling can sometimes decrease ROS production, excessive uncoupling can disrupt the electron transport chain and lead to an increase in ROS, causing oxidative stress and cellular damage[7].

Q2: How does this compound differ from classical uncouplers like DNP and FCCP in terms of cytotoxicity?

A2: this compound is a derivative of BAM15, a newer class of mitochondrial uncouplers designed for improved safety and a wider therapeutic window[4][5]. Key differences include:

  • Specificity: this compound and other BAM15 derivatives are more specific for the inner mitochondrial membrane and are less likely to cause plasma membrane depolarization compared to DNP and FCCP[4]. This reduces off-target toxicity.

  • Safety Profile: In vivo studies with this compound have shown that it can be administered at effective doses (e.g., 25 mg/kg/day in mice) without causing changes in body temperature or food intake, which are common and dangerous side effects of classical uncouplers[1][3][4].

  • Self-Limiting Activity: Some newer uncouplers exhibit pH-dependent activity, which may contribute to a self-limiting effect that prevents excessive uncoupling and subsequent toxicity.

Q3: What are the key experimental readouts to monitor when assessing the cytotoxicity of this compound?

A3: To thoroughly assess the cytotoxic effects of this compound, it is recommended to monitor the following parameters:

  • Cell Viability: Use standard assays like MTT, MTS, or CellTiter-Glo to quantify the number of viable cells.

  • Apoptosis: Measure markers of apoptosis such as caspase-3/7 activation, PARP cleavage, or use Annexin V/PI staining followed by flow cytometry.

  • Mitochondrial Membrane Potential (ΔΨm): Use potentiometric dyes like TMRE or JC-1 to measure changes in mitochondrial membrane potential. A significant drop in ΔΨm is an early indicator of uncoupling and potential toxicity.

  • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure OCR. A controlled increase in OCR is indicative of uncoupling, while a subsequent decrease at higher concentrations can signal mitochondrial inhibition and toxicity[8].

  • ATP Levels: Measure cellular ATP levels using a luciferase-based assay to directly assess the impact of uncoupling on cellular energy status.

  • Reactive Oxygen Species (ROS): Use fluorescent probes like MitoSOX Red to measure mitochondrial ROS levels.

Q4: Can I use this compound in combination with other drugs?

A4: Yes, this compound can be used in combination with other drugs, but it is essential to consider potential interactions. For example, combining uncouplers with drugs that also affect mitochondrial function or cellular metabolism could lead to synergistic toxicity. It is crucial to perform thorough in vitro testing to evaluate the effects of the drug combination on cell viability and mitochondrial function before proceeding to in vivo studies.

Data Presentation

Table 1: In Vitro and In Vivo Parameters of this compound

ParameterValueCell Line / Animal ModelReference
EC50 (in vitro) 4.3 μML6 myoblasts[1][2][3]
In Vivo Dosage 25 mg/kg/day (oral)STAM mouse model of NASH[1][2][3]
Observed In Vivo Effects Lowered liver triglycerides, improved liver markers (ALT, NAFLD activity score, fibrosis)STAM mouse model of NASH[1][3][4]
Observed Side Effects (at 25 mg/kg/day) No significant changes in body temperature or food intakeSTAM mouse model of NASH[1][3][4]

Table 2: Comparison of Mitochondrial Uncouplers

FeatureThis compound / BAM15 DerivativesFCCP / DNP (Classical Uncouplers)
Primary Target Inner Mitochondrial MembraneInner Mitochondrial Membrane
Off-Target Effects Minimal plasma membrane depolarizationCan cause plasma membrane depolarization
Therapeutic Window WiderNarrow
In Vivo Side Effects Reduced risk of hyperthermiaHigh risk of hyperthermia and other toxicities
Cytotoxicity Lower at effective concentrationsHigher at effective concentrations

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (DMSO alone).

  • Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., 100 µL of DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the EC50 and identify the concentration range that does not cause significant cytotoxicity.

Protocol 2: Measuring Mitochondrial Respiration (OCR) using a Seahorse XF Analyzer
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Prepare fresh assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

  • Cell Preparation:

    • Wash the cells with the assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Compound Plate Preparation: Prepare a stock solution of this compound and other compounds for injection (e.g., oligomycin, FCCP as a positive control, rotenone/antimycin A). Load the appropriate ports of the sensor cartridge with the compounds.

  • Seahorse XF Assay:

    • Calibrate the instrument with the hydrated sensor cartridge.

    • Load the cell culture plate into the Seahorse XF Analyzer.

    • Run the assay protocol, which will typically involve measuring basal OCR, followed by sequential injections of this compound at various concentrations, and then inhibitors to measure maximal respiration and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on mitochondrial respiration. An increase in OCR after the addition of this compound indicates uncoupling.

Mandatory Visualizations

Mitigating_Cytotoxicity_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Problem Excessive Cell Death Observed Dose Optimize Concentration (Dose-Response Curve) Problem->Dose Primary Action Time Adjust Exposure Time (Time-Course Study) Dose->Time Outcome Reduced Cytotoxicity with Maintained Uncoupling Effect Dose->Outcome Cell Assess Cell-Specific Sensitivity (Basal Metabolism) Time->Cell Time->Outcome OffTarget Check for Off-Target Effects (e.g., Plasma Membrane Potential) Cell->OffTarget Cell->Outcome ROS Consider Antioxidant Co-treatment (Measure ROS levels) OffTarget->ROS OffTarget->Outcome ROS->Outcome

Caption: Troubleshooting workflow for mitigating cytotoxicity of mitochondrial uncouplers.

Signaling_Pathway cluster_uncoupler Mitochondrial Uncoupler (e.g., this compound) cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects Uncoupler This compound ProtonGradient Dissipation of Proton Gradient (ΔΨm) Uncoupler->ProtonGradient Action IMM Inner Mitochondrial Membrane ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives OCR_increase Increased Oxygen Consumption (OCR) ProtonGradient->OCR_increase Stimulates ETC to compensate ROS_change Altered ROS Production ProtonGradient->ROS_change Therapeutic Therapeutic Effects (e.g., increased fatty acid oxidation) ProtonGradient->Therapeutic ETC Electron Transport Chain ETC->ProtonGradient Builds up ATP_decrease Decreased ATP Production ATPSynthase->ATP_decrease Leads to Apoptosis Apoptosis Induction (at high concentrations) ATP_decrease->Apoptosis ROS_change->Apoptosis

Caption: Signaling pathway of mitochondrial uncouplers and their cellular effects.

References

long-term stability of SHS4121705 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the long-term stability of SHS4121705 in solution, along with troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1]

Q2: What are the known solubilities of this compound?

A2: this compound has been shown to be soluble in the following solvents at the specified concentrations:

  • Dimethylformamide (DMF): 10 mg/mL

  • Dimethyl sulfoxide (DMSO): 25 mg/mL[1]

  • Ethanol: 30 mg/mL[1]

While one study noted improved aqueous solubility of this compound compared to similar compounds, specific quantitative data on its aqueous solubility is limited.[2]

Q3: How should I prepare stock solutions of this compound?

A3: Based on the available solubility data, it is recommended to prepare stock solutions in DMSO or ethanol. For a typical workflow, dissolve the solid compound in the chosen solvent to achieve the desired concentration. For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 3.132 mg of this compound in 1 mL of DMSO.

Q4: What is the long-term stability of this compound in solution?

A4: Currently, there is limited published data specifically detailing the long-term stability of this compound in various solvents at different temperatures. As a general practice for similar compounds, it is advisable to prepare fresh solutions for immediate use. If storage of stock solutions is necessary, it is recommended to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific experimental buffer should be validated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in aqueous buffer The concentration of this compound exceeds its solubility limit in the aqueous buffer. The organic solvent content from the stock solution is too high.Decrease the final concentration of this compound in the working solution. Reduce the volume of the organic stock solution added to the aqueous buffer. Consider using a solubilizing agent or a different buffer system, though compatibility with your assay must be verified.
Inconsistent or unexpected experimental results Degradation of this compound in solution due to improper storage or multiple freeze-thaw cycles. The solution may have been stored at an inappropriate temperature or for an extended period.Prepare a fresh stock solution from solid this compound. Perform a quality control check on the new stock solution, if possible (e.g., via HPLC). Avoid repeated freeze-thaw cycles by storing aliquots.
Difficulty dissolving the solid compound The incorrect solvent is being used, or the solvent quality is poor.Ensure you are using one of the recommended solvents (DMSO, DMF, or Ethanol) at the appropriate concentration. Use high-purity, anhydrous solvents to avoid introducing water, which can affect solubility and stability. Gentle warming and vortexing may aid dissolution.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out a precise amount of solid this compound (e.g., 1 mg). The molecular weight of this compound is 313.2 g/mol .

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For 1 mg of this compound, you would add 319.3 µL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to facilitate dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Visualizations

experimental_workflow Experimental Workflow: Assessing Solution Stability cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, T=1, T=2...Tn) cluster_results Data Interpretation prep Prepare fresh stock solution of this compound in desired solvent aliquot Aliquot into multiple vials for different time points prep->aliquot storage_rt Room Temperature aliquot->storage_rt Store aliquots under different conditions storage_4c 4°C aliquot->storage_4c Store aliquots under different conditions storage_neg20c -20°C aliquot->storage_neg20c Store aliquots under different conditions storage_neg80c -80°C aliquot->storage_neg80c Store aliquots under different conditions analysis Analyze sample for compound integrity (e.g., HPLC, LC-MS) storage_rt->analysis storage_4c->analysis storage_neg20c->analysis storage_neg80c->analysis quantify Quantify parent compound and any degradation products analysis->quantify plot Plot % remaining parent compound vs. time for each condition quantify->plot determine Determine stability profile and recommend optimal storage conditions plot->determine

Caption: Workflow for assessing the long-term stability of this compound in solution.

References

Technical Support Center: Synthesis of SHS4121705 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of SHS4121705 and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the synthesis of this compound derivatives, which are based on the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core structure.

Q1: What is a common starting material for the synthesis of the this compound core structure, and where can I source it?

A1: A common and crucial starting material is 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.[4] This precursor allows for sequential nucleophilic aromatic substitution (SNA) reactions to introduce the desired amino and hydroxyl functionalities. Several chemical suppliers offer this compound.

Q2: I am observing a mixture of products during the first nucleophilic aromatic substitution (amination) on 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the monosubstitution of dichloropyrazines can be challenging. The position of the initial substitution is influenced by the electronic properties of the pyrazine ring. While the two chlorine atoms in 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine are in electronically similar environments, subtle differences can lead to a mixture of products.

  • Troubleshooting Tips:

    • Control Reaction Temperature: Carefully controlling the reaction temperature can influence the kinetic vs. thermodynamic product distribution. It is recommended to start at a lower temperature and slowly warm the reaction mixture.

    • Choice of Solvent: The polarity of the solvent can affect the reaction's regioselectivity. Experiment with a range of aprotic solvents like THF, dioxane, or toluene.

    • Use of a Bulky Nucleophile: If applicable to your desired derivative, using a sterically hindered amine can favor substitution at the less sterically hindered position.

Q3: My Buchwald-Hartwig amination reaction to introduce the aniline moiety is giving low yields and side products. What are the common pitfalls?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several factors.[5][6][7][8][9]

  • Troubleshooting Tips:

    • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich ligands are often required. Consider screening different ligands to find the optimal one for your specific substrate.

    • Base Selection: The strength and nature of the base (e.g., NaOt-Bu, Cs2CO3, K3PO4) can significantly impact the reaction outcome. Stronger bases may not be compatible with all functional groups.[7]

    • Catalyst Poisoning: Ensure your starting materials and solvent are free from impurities that could poison the palladium catalyst.

    • Side Reactions: A common side reaction is hydrodehalogenation, where the aryl halide is reduced.[6] This can sometimes be minimized by adjusting the reaction temperature and using the appropriate ligand.

Q4: The hydrolysis of the remaining chloro group to a hydroxyl group is incomplete or results in decomposition of my product. How can I optimize this step?

A4: The hydrolysis of the chloropyrazine to the corresponding pyrazinol requires careful control of reaction conditions to avoid decomposition of the electron-deficient heterocyclic core.

  • Troubleshooting Tips:

    • Reaction Conditions: Harsh acidic or basic conditions can lead to degradation. A milder approach using a base like K2CO3 in a mixture of dioxane and water at elevated temperatures has been reported to be effective.[10]

    • Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

    • Work-up Procedure: Neutralize the reaction mixture carefully during work-up to prevent acid- or base-catalyzed degradation of the product.

Q5: I am struggling with the purification of my final this compound derivative. It appears to be very polar and streaks on my silica gel column.

A5: The 6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core is indeed polar, which can make purification by traditional silica gel chromatography challenging.

  • Troubleshooting Tips:

    • Column Chromatography Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce streaking on silica gel for basic compounds.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is often a more effective purification method.[11]

    • Crystallization: If possible, crystallization can be an excellent method for obtaining highly pure material. Experiment with different solvent systems.

    • Cation-Exchange Chromatography: For aminopyridine-like derivatives, cation-exchange chromatography can be a powerful purification technique to remove non-basic impurities.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell Line / ModelReference
EC50 4.3 µML6 myoblast cells[12]
Cmax 81 µMMice[10]
t1/2 5.7 hMice[10]

Experimental Protocols

General Synthetic Scheme for this compound Derivatives:

The synthesis of the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core of this compound derivatives generally proceeds from 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine. The key steps involve a sequential nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction followed by hydrolysis.

Step 1: Mono-amination of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

  • Method A: Nucleophilic Aromatic Substitution

    • To a solution of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine (1.0 eq) in an appropriate solvent (e.g., THF, dioxane), add the desired amine (1.0-1.2 eq) and a base (e.g., K2CO3, Et3N) (2.0 eq).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Method B: Buchwald-Hartwig Amination

    • In a reaction vessel, combine 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine (1.0 eq), the desired aniline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.1 eq), a suitable phosphine ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., K2CO3, 2.5 eq) in an inert solvent like toluene.[10]

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 85-110 °C) for several hours.[10]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter the mixture and concentrate the filtrate in vacuo.

    • Purify the crude product via silica gel chromatography.

Step 2: Hydrolysis to the Hydroxyl Derivative

  • Dissolve the mono-amino, mono-chloro intermediate (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).

  • Add a base such as K2CO3 (e.g., 2.0 eq).[10]

  • Heat the reaction mixture to reflux (e.g., 110 °C) and monitor for completion.[10]

  • After cooling, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the final 6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivative.

Visualizations

Mitochondrial Uncoupling Signaling Pathway

MitochondrialUncoupling cluster_matrix Mitochondrial Matrix NADH NADH ETC Electron Transport Chain NADH->ETC e- H_ims H+ ETC->H_ims ADP ADP ATP_Synthase ATP Synthase ADP->ATP_Synthase ATP ATP ATP_Synthase->ATP Generates H_matrix H+ ATP_Synthase->H_matrix SHS4121705_anion This compound⁻ H_ims->ATP_Synthase Flows through H_ims->SHS4121705_anion SHS4121705_H This compound-H SHS4121705_H->H_matrix

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental Workflow for this compound Derivative Synthesis

SynthesisWorkflow cluster_methods Amination Methods start Start: 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine amination Step 1: Mono-amination start->amination hydrolysis Step 2: Hydrolysis amination->hydrolysis snar Nucleophilic Aromatic Substitution amination->snar buchwald Buchwald-Hartwig Amination amination->buchwald purification Purification hydrolysis->purification analysis Analysis (NMR, MS, etc.) purification->analysis final_product Final Product: this compound Derivative analysis->final_product

Caption: General experimental workflow for the synthesis of this compound derivatives.

References

refining SHS4121705 treatment duration for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals on refining the treatment duration for chronic studies involving the investigational compound SHS4121705.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended duration for a chronic toxicity study for a small molecule therapeutic like this compound?

A1: For small molecules, the duration of chronic toxicity studies typically ranges from 3 to 9 months, and occasionally up to 12 months, depending on the intended clinical use and regulatory requirements.[1] Non-rodent chronic toxicity studies are often expected to be 9 months in duration as a default, following ICH M3(R2) guidelines.[1] However, exceptions for shorter durations, such as 6 months, may be considered based on specific circumstances and data from earlier studies.[1][2]

Q2: How does the intended clinical duration of this compound treatment in humans influence the preclinical chronic study duration?

A2: The duration of nonclinical toxicology studies is directly related to the proposed duration of clinical trials. Subchronic studies, typically around 3 months, support initial human dosing regimens.[3] Longer chronic studies of 6 to 9 months are necessary to support longer-term clinical plans and the New Drug Application (NDA).[3]

Q3: Are there circumstances under which a shorter chronic study (e.g., 6 months) for this compound would be acceptable to regulatory agencies?

A3: While a 9-month non-rodent study is often the standard for small molecules, a 6-month study may be acceptable in certain cases.[1][2] For biotechnology-derived pharmaceuticals, 6-month studies are generally considered sufficient to support chronic clinical dosing.[4] For small molecules, a robust scientific justification, potentially including data from shorter-term studies that show a clear dose-response relationship and no new toxicities emerging after a certain point, would be necessary to propose a shorter duration.

Q4: What are the key toxicological endpoints to monitor when deciding on the duration of a chronic study for this compound?

A4: Key endpoints to monitor in chronic toxicology studies include cumulative toxic effects, delayed toxic effects, target organ toxicity, and the reversibility of any adverse effects.[3] The emergence of new, significant toxicological findings after 6 months of treatment would argue for a longer study duration.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Uncertainty in selecting between a 6-month and 9-month chronic study for this compound in a non-rodent species. Lack of clear precedent for the drug class or conflicting preliminary data.Review the International Conference on Harmonisation (ICH) M3(R2) guidelines. Conduct a thorough review of existing data on this compound and analogous compounds. If significant toxicities were observed late in shorter-term studies, a longer duration is warranted.[2] Consider seeking scientific advice from regulatory agencies.
Emergence of novel, severe toxicities in the 6-month interim analysis of a 9-month study. The toxicokinetics of this compound may lead to delayed toxicity, or the mechanism of toxicity may be time-dependent.Immediately characterize the new toxicities. Evaluate the dose-response relationship and consider adding recovery groups to assess reversibility.[3] The study duration may need to be adjusted, and further mechanistic studies may be required.
High rate of morbidity or mortality in the high-dose group before the planned study termination. The selected high dose may not be appropriate for chronic administration, leading to cumulative toxicity.Re-evaluate the dose selection based on data from shorter-term studies. It may be necessary to lower the high dose in subsequent chronic studies. Ensure that the high dose is a multiple of the expected clinical exposure and is sufficient to identify potential human hazards.
Difficulty in distinguishing between drug-related effects and age-related changes in long-term studies. The natural aging process in the selected animal model can confound the interpretation of late-onset findings.Ensure the study includes a sufficient number of age-matched control animals to provide a robust baseline for comparison. Historical control data for the specific animal strain can also be a valuable reference.

Data Presentation

Table 1: Hypothetical Comparative Summary of this compound Toxicity Findings in 3-Month vs. 6-Month Rodent Studies

Finding 3-Month Study 6-Month Study
Target Organ(s) Mild hepatotoxicity (centrilobular hypertrophy) at high dose.Moderate hepatotoxicity (centrilobular hypertrophy and single-cell necrosis) at high dose. Mild renal tubular degeneration at high dose.
No-Observed-Adverse-Effect Level (NOAEL) 50 mg/kg/day25 mg/kg/day
Key Clinical Pathology Changes Dose-dependent increase in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).More pronounced and sustained elevation of ALT and AST. Dose-dependent increase in Blood Urea Nitrogen (BUN) and Creatinine.
New Findings at 6 Months N/AEmergence of renal toxicity.

Table 2: Regulatory Guidelines for Chronic Toxicity Study Duration

Regulatory Body/Guideline Rodent Study Duration Non-Rodent Study Duration
ICH M3(R2) Generally 6 monthsGenerally 9 months for small molecules[1]
FDA (U.S.) Case-by-case, often 6 monthsHistorically 12 months, now often harmonized to 9 months[2]
EMA (Europe) 6 months6 months[2]
PMDA (Japan) 6 months6 months for most compounds[2]

Experimental Protocols

Protocol: 6-Month Chronic Oral Toxicity Study of this compound in Sprague-Dawley Rats

  • Test System: Male and female Sprague-Dawley rats, 6-8 weeks old at the start of the study.

  • Group Allocation: Animals are randomly assigned to four groups: a vehicle control group and three dose groups of this compound (low, mid, and high dose). Each group consists of 20 males and 20 females. An additional 10 males and 10 females per group are included as recovery groups.

  • Dose Administration: this compound is administered daily via oral gavage for 6 months. The vehicle control group receives the vehicle alone.

  • In-Life Observations: Clinical signs, body weight, and food consumption are recorded weekly. Ophthalmoscopy is performed prior to the study and at termination.

  • Clinical Pathology: Blood and urine samples are collected at 3 months and at the end of the 6-month treatment period. Hematology, clinical chemistry, and urinalysis are performed.

  • Toxicokinetics: Blood samples are collected at predetermined time points to determine the systemic exposure to this compound.

  • Terminal Procedures: At the end of 6 months, animals in the main study groups are euthanized. A full necropsy is performed, and selected organs are weighed.

  • Histopathology: A comprehensive list of tissues from all animals is collected, preserved, processed, and examined microscopically by a board-certified veterinary pathologist.

  • Recovery Phase: Animals in the recovery groups are maintained for a 4-week treatment-free period after the 6-month dosing phase before being euthanized and subjected to the same terminal procedures to assess the reversibility of any findings.

Visualizations

experimental_workflow Experimental Workflow for a 6-Month Chronic Toxicity Study cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase (6 Months) cluster_post_dosing Post-Dosing Phase cluster_analysis Analysis & Reporting animal_acclimation Animal Acclimation randomization Randomization & Group Allocation animal_acclimation->randomization pre_dose_observations Pre-Dose Observations randomization->pre_dose_observations daily_dosing Daily Oral Dosing pre_dose_observations->daily_dosing in_life_monitoring In-Life Monitoring (Weekly) daily_dosing->in_life_monitoring main_group_necropsy Main Group Necropsy (6 Months) daily_dosing->main_group_necropsy recovery_phase Recovery Phase (4 Weeks) daily_dosing->recovery_phase interim_analysis 3-Month Interim Analysis in_life_monitoring->interim_analysis interim_analysis->daily_dosing histopathology Histopathology main_group_necropsy->histopathology recovery_group_necropsy Recovery Group Necropsy recovery_phase->recovery_group_necropsy recovery_group_necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis final_report Final Study Report data_analysis->final_report

Caption: Workflow for a 6-month chronic toxicity study with a recovery arm.

decision_tree Decision Tree for Chronic Study Duration start Start: Determine Chronic Study Duration for this compound drug_modality Is this compound a small molecule or biologic? start->drug_modality small_molecule Small Molecule drug_modality->small_molecule Small Molecule biologic Biologic drug_modality->biologic Biologic sm_duration Default: 9-month non-rodent study small_molecule->sm_duration bio_duration Default: 6-month study biologic->bio_duration justification Is there strong justification for a shorter duration? sm_duration->justification end Finalize Study Protocol bio_duration->end yes Yes justification->yes Yes no No justification->no No shorter_duration Propose 6-month study with robust scientific rationale yes->shorter_duration no->end shorter_duration->end

Caption: Decision-making process for determining chronic study duration.

References

Validation & Comparative

Comparative Efficacy of SHS4121705 and BAM15 in Preclinical NASH Models: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), presents a significant challenge in drug development due to its complex pathophysiology involving metabolic dysregulation, inflammation, and fibrosis. Mitochondrial uncouplers have emerged as a promising therapeutic class, enhancing energy expenditure and reducing metabolic stress. This guide provides a comparative overview of two such compounds, BAM15 and its derivative, SHS4121705, based on available preclinical data.

While both molecules operate through a similar mechanism, direct head-to-head studies are not publicly available. This comparison, therefore, synthesizes data from separate studies, highlighting the efficacy of each compound in different, well-established murine models of NASH.

Mechanism of Action: Mitochondrial Uncoupling

Both this compound and BAM15 are small molecule mitochondrial uncouplers. They function by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. This action dissipates the proton motive force, uncoupling nutrient oxidation from ATP synthesis.[1] The cell compensates by increasing its metabolic rate to burn more fuel, such as fatty acids, to re-establish the proton gradient. This leads to increased energy expenditure and can alleviate the cellular lipotoxicity that drives NASH progression.[1][2][3] BAM15 has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4][5]

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane (IMM) ETC Electron Transport Chain (ETC) IMS Intermembrane Space ETC->IMS H+ Pumping ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix ATP_Synthase->Matrix H+ Flow ATP ATP ATP_Synthase->ATP ATP Synthesis Uncoupler BAM15 / this compound Uncoupler->Matrix H+ Transport (Bypass) Energy_Exp Increased Energy Expenditure & Heat Production Matrix->Energy_Exp Uncoupled Respiration IMS->ATP_Synthase H+ Flow IMS->Uncoupler Nutrients Nutrients (Fatty Acids, Glucose) Nutrients->ETC Nutrient Oxidation (e.g., Fatty Acids)

Caption: Mechanism of mitochondrial uncoupling by BAM15 and this compound.

Efficacy of this compound in the STAM™ NASH Model

This compound was developed as a derivative of the BAM15 scaffold, featuring a hydroxyl moiety that improves aqueous solubility and pharmacokinetic properties.[1] Its efficacy was evaluated in the STAM™ model, a widely used model that progresses from steatosis to biopsy-proven NASH with significant fibrosis.

Experimental Protocol: STAM™ Mouse Model

A general workflow for the STAM™ model is outlined below. This model is induced by a combination of a low-dose streptozotocin injection after birth followed by a long-term high-fat diet.

node_step node_step node_event node_event node_treatment node_treatment node_analysis node_analysis d2 Day 2 stz Streptozotocin (STZ) Injection w4 Week 4 w6 Week 6 w9 Week 9 hfd Start High-Fat Diet (HFD) stz->hfd 2 days later trt Start this compound Treatment hfd->trt 2 weeks later end Endpoint Analysis: - Histology (NAS, Fibrosis) - Liver Triglycerides - Serum ALT trt->end 3 weeks later

Caption: General experimental workflow for the STAM™ NASH mouse model.
Quantitative Data: this compound Efficacy

In the STAM™ model, daily administration of this compound at 25 mg/kg demonstrated significant improvements in key NASH-related endpoints without affecting body temperature or food intake.[6]

ParameterVehicle ControlThis compound (25 mg/kg)Outcome
NAFLD Activity Score (NAS) --2-point reduction [1]
Liver Triglycerides ElevatedLoweredImprovement [6]
Serum ALT ElevatedImprovedImprovement [6]
Fibrosis PresentImprovedImprovement [6]
(Note: Specific numerical values from the control vs. treated groups are not detailed in the abstracts; outcomes are based on the reported improvements.)

Efficacy of BAM15 in Diet-Induced NASH Models

BAM15 has been studied in several metabolic disease models, including diet-induced obesity (DIO) and the Gubra-Amylin (GAN) diet model of NASH.[7][8] Unlike this compound, BAM15 has shown strong anti-obesity effects, reducing fat mass without altering food intake or body temperature.[7][9][10]

Experimental Protocol: GAN Diet-Induced NASH Model

The GAN diet is a custom diet high in fat, fructose, and cholesterol, designed to induce key features of human NASH.

  • Animals: C57BL/6J male mice.

  • Induction: Fed GAN diet for 38 weeks to establish NASH.

  • Treatment: Mice were randomized to receive a control diet or a diet mixed with BAM15 for 8 weeks.

  • Analysis: Endpoints included body composition, energy expenditure, glucose tolerance, and liver histology.[8]

Quantitative Data: BAM15 Efficacy

In the GAN diet model, BAM15 monotherapy primarily drove improvements in body fat.[8] In other NASH models, it has demonstrated broader effects on liver health.[2]

ParameterVehicle Control (GAN Diet)BAM15 (in GAN Diet)Outcome
Body Fat HighReduced Primary Improvement [8]
Liver Fat HighNo significant change-
ALT HighNo significant change-
Plasma Cholesterol HighNo significant change-
Liver Fibrosis PresentNo change-
(Note: Data from the GAN model study indicates BAM15's primary effect was on systemic adiposity. The study also explored BAM15 in combination with MGL-3196, which showed broader benefits.)[8]

In a separate NASH mouse model, BAM15 was reported to reduce liver triglyceride levels and improve liver enzymes, inflammation, and fibrosis.[2]

Comparative Summary and Conclusion

This guide presents a summary of two related mitochondrial uncouplers, this compound and BAM15. A direct comparison is challenging due to the use of different preclinical models in the available studies. However, a qualitative assessment reveals distinct profiles.

BAM15 BAM15 Core: Oxadiazolopyrazine Proton Carrier: Aniline N-H Aqueous Solubility: Low Efficacy Focus Strong Anti-Obesity Effect Reduces Body Fat Improves Insulin Resistance This compound This compound Core: Oxadiazolopyrazine Proton Carrier: Hydroxyl O-H Aqueous Solubility: Improved Efficacy Focus NASH-Specific (STAM™ Model) Reduces NAS & Fibrosis Not Effective in Obesity Models BAM15->this compound Derivative

Caption: Comparative profiles of BAM15 and this compound.

Key Observations:

  • Structural Difference and Solubility: this compound is a hydroxyl derivative of the BAM15 scaffold, a modification that improves its aqueous solubility and pharmacokinetic properties.[1]

  • Efficacy in NASH: Both compounds show promise in treating NASH. This compound demonstrated robust efficacy in the STAM™ model, directly improving liver histology (NAS and fibrosis).[1][6] BAM15 has also been shown to reduce liver inflammation and fibrosis in a NASH model.[2]

  • Effect on Obesity: A critical difference appears to be their effect on obesity. BAM15 is highly effective at reducing body fat and reversing insulin resistance in diet-induced obesity models.[7] In contrast, this compound was reported to be ineffective in obesity models, suggesting a potentially more liver-targeted or context-specific activity.[1]

For researchers and drug developers, the choice between these or similar compounds may depend on the desired therapeutic profile. BAM15 appears suited for treating NASH in the context of significant obesity and systemic metabolic disease. This compound, with its improved properties and demonstrated efficacy in a fibrotic NASH model, may represent a more refined candidate specifically for liver-centric endpoints, potentially with a different safety or tolerability window due to its lack of systemic anti-obesity effects. Further research, including head-to-head comparative studies, is necessary to fully elucidate their relative therapeutic potential.

References

A Comparative Analysis of SHS4121705 and Alternative Therapies for Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of SHS4121705, a novel small molecule mitochondrial uncoupler, with other prominent therapeutic agents for the treatment of Non-Alcoholic Steatohepatitis (NASH). The following sections present a detailed analysis of their performance based on available preclinical and clinical data, alongside experimental protocols and visual representations of key biological pathways.

Comparative Efficacy of NASH Therapies

The therapeutic landscape for NASH is rapidly evolving, with a range of modalities targeting different aspects of the disease pathophysiology. This section summarizes the quantitative effects of this compound and its comparators on key histological and metabolic markers of NASH.

Therapeutic AgentMechanism of ActionKey Efficacy EndpointsQuantitative DataStudy Population
This compound Mitochondrial UncouplerReduction in NAFLD Activity Score (NAS), Liver Triglycerides, and Alanine Aminotransferase (ALT)Lowered liver triglyceride levels and improved liver markers such as alanine aminotransferase, NAFLD activity score, and fibrosis.[1]STAM Mouse Model of NASH
Resmetirom Thyroid Hormone Receptor-β (THR-β) AgonistNASH Resolution (no worsening of fibrosis)25.9% (80mg) and 29.9% (100mg) of patients achieved NASH resolution vs. 9.7% with placebo.[1]Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.[1]
Fibrosis Improvement (≥1 stage, no worsening of NAS)24.2% (80mg) and 25.9% (100mg) of patients showed fibrosis improvement vs. 14.2% with placebo.[1]
Semaglutide Glucagon-like peptide-1 (GLP-1) Receptor AgonistNASH Resolution (no worsening of fibrosis)59% of patients on 0.4mg semaglutide achieved NASH resolution vs. 17% with placebo.[2][3]Patients with biopsy-proven NASH and fibrosis.[2]
Fibrosis ImprovementNo significant improvement in fibrosis stage was observed compared to placebo.[2][4]
Lanifibranor Pan-Peroxisome Proliferator-Activated Receptor (PPAR) AgonistNASH Resolution (no worsening of fibrosis)49% of patients on 1200mg lanifibranor achieved the primary endpoint of a ≥2-point decrease in SAF activity score with no worsening of fibrosis, compared to 27% in the placebo group.[5]Patients with non-cirrhotic, highly active NASH.[6]
Fibrosis Improvement (≥1 stage, no worsening of NASH)Met key secondary endpoint of fibrosis improvement at the 1200mg/day dose.[5]
Cenicriviroc C-C Chemokine Receptor types 2 and 5 (CCR2/CCR5) AntagonistFibrosis Improvement (≥1 stage, no worsening of NASH)The phase 3 AURORA study did not demonstrate efficacy for improving liver fibrosis compared to placebo.[7]Adults with NASH and stage 2/3 liver fibrosis.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the experimental protocols for the preclinical evaluation of this compound and the clinical assessment of comparator drugs.

This compound (Preclinical - STAM™ Mouse Model)

The STAM™ mouse model is a widely used model for NASH that progresses to fibrosis and hepatocellular carcinoma, mimicking human disease progression.

  • Model Induction: Neonatal male C57BL/6J mice are injected with a low dose of streptozotocin (STZ) two days after birth to induce a diabetic state.[8][9] At four weeks of age, the mice are started on a high-fat diet to induce steatosis.[8][9] This protocol leads to the development of NASH by eight weeks of age.[8][9]

  • Treatment: In the study evaluating this compound (also referred to as compound 12i), the compound was administered at a dose of 25 mg/kg per day.[1]

  • Efficacy Assessment: The therapeutic effects were evaluated by measuring:

    • NAFLD Activity Score (NAS): A composite score assessing the degree of steatosis, lobular inflammation, and hepatocyte ballooning from liver histology sections.[10][11][12]

    • Liver Triglycerides: Quantification of fat accumulation in the liver.

    • Alanine Aminotransferase (ALT): A serum biomarker for liver injury.[7][11][13]

    • Fibrosis: Assessed through histological staining of liver sections.

Comparator Drugs (Clinical Trials)

The efficacy of Resmetirom, Semaglutide, Lanifibranor, and Cenicriviroc was evaluated in multi-center, randomized, double-blind, placebo-controlled clinical trials.

  • Patient Population: Trials enrolled adult patients with biopsy-confirmed NASH and varying stages of liver fibrosis.

  • Intervention: Patients were randomized to receive the investigational drug at specified doses or a placebo over a defined treatment period.

  • Primary Endpoints: The primary efficacy endpoints were typically:

    • NASH Resolution: Defined as the disappearance of steatohepatitis on liver biopsy with no worsening of fibrosis.

    • Fibrosis Improvement: A reduction of at least one stage in liver fibrosis without the worsening of NASH.

  • Assessment: Efficacy was primarily assessed through histological evaluation of liver biopsies taken at baseline and the end of the treatment period. Secondary endpoints often included non-invasive markers of liver health such as liver fat content measured by MRI-PDFF and serum biomarkers.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research. The following diagrams, generated using the DOT language, illustrate the mechanism of action of mitochondrial uncouplers and a typical workflow for a preclinical NASH study.

Mitochondrial_Uncoupling_in_NASH cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Drives Proton_Gradient Proton Gradient (Δψm) H_pump->Proton_Gradient Generates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Proton_Gradient->Proton_Leak Leak Energy_Expenditure Increased Energy Expenditure ATP ATP ATP_Synthase->ATP Produces This compound This compound (Mitochondrial Uncoupler) This compound->Proton_Leak Facilitates Fatty_Acids Excess Fatty Acids Beta_Oxidation Increased β-oxidation Fatty_Acids->Beta_Oxidation Fuel for Beta_Oxidation->ETC Provides electrons Reduced_Steatosis Reduced Steatosis Energy_Expenditure->Reduced_Steatosis Leads to

Caption: Mechanism of this compound as a mitochondrial uncoupler in NASH.

Preclinical_NASH_Workflow cluster_Induction Disease Induction cluster_Treatment Therapeutic Intervention cluster_Analysis Efficacy Analysis STZ Streptozotocin (STZ) Injection (Day 2) HFD High-Fat Diet (Week 4 onwards) Randomization Randomization HFD->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Vehicle_Group Vehicle Control Randomization->Vehicle_Group Sacrifice Sacrifice and Tissue Collection Treatment_Group->Sacrifice Vehicle_Group->Sacrifice Histology Liver Histology (H&E, Sirius Red) Sacrifice->Histology Biochemistry Serum ALT & Liver Triglycerides Sacrifice->Biochemistry Scoring NAFLD Activity Score (NAS) Histology->Scoring

Caption: Experimental workflow for preclinical evaluation of this compound in the STAM™ mouse model.

References

A Comparative Guide to Mitochondrial Uncouplers: SHS4121705 versus SHD865

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two mitochondrial uncouplers, SHS4121705 and SHD865. Both compounds are derivatives of the well-characterized uncoupler BAM15 and have garnered interest for their therapeutic potential in metabolic diseases. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathway.

Introduction to this compound and SHD865

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis and leading to an increase in oxygen consumption and energy expenditure. This mechanism holds therapeutic promise for conditions such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).

This compound is a derivative of 6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol.[4][5] It has been investigated primarily for its efficacy in a mouse model of NASH.[2][6]

SHD865 belongs to a newer class of imidazolopyrazine mitochondrial uncouplers and is also a derivative of BAM15.[1][7][8] It is characterized as a milder uncoupler than its parent compound and has shown significant efficacy in reversing diet-induced obesity and improving glucose tolerance in mice.[1][7][8]

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and SHD865. It is important to note that the data presented are compiled from different studies and may not have been generated under identical experimental conditions.

Table 1: In Vitro Efficacy
ParameterThis compoundSHD865Reference Compound (BAM15)Reference Compound (FCCP)
Chemical Class 6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivativeImidazolopyrazineFurazanopyrazineCarbonyl cyanide p-trifluoromethoxyphenylhydrazone
EC50 (L6 Myoblasts) 4.3 µM[2][6]3.8 µmol/L[3]0.9 µmol/L[3]1.2 µmol/L[3]
Maximal Respiration Not explicitly stated~90% of maximal OCR induced by BAM15[3][8]Potent uncoupler[3]Potent uncoupler, can inhibit respiration at higher concentrations[3]

Note: EC50 values represent the concentration at which half-maximal effective response (in this case, oxygen consumption rate) is observed. Lower values indicate higher potency.

Table 2: In Vivo Pharmacokinetics
ParameterThis compound (Mice)SHD865 (Mice)SHD865 (Rats)
Administration Route OralOral gavage (10 mg/kg)Oral gavage (5 mg/kg)
Cmax 81 µMData not explicitly stated in µMData not explicitly stated in µM
t1/2 (Half-life) 5.7 hoursData not explicitly statedData not explicitly stated
Oral Bioavailability Excellent[6]Good[3]Maximal[1][7][8]
Clearance Not explicitly statedSlow in human microsomes and hepatocytes[1][7][8]Slow in human microsomes and hepatocytes[1][7][8]
Table 3: In Vivo Efficacy and Observations
FeatureThis compoundSHD865
Primary Disease Model STAM™ mouse model of NASH[2][6]Diet-induced obesity in mice[1][7][8]
Effect on Liver Decreased liver triglyceride levels, improved liver markers (ALT), reduced NAFLD activity score and fibrosis[6]Corrected liver steatosis[1][7][8]
Effect on Body Weight/Adiposity Not effective in obesity modelsCompletely restored normal body composition and reversed adiposity[1][7][8]
Effect on Glucose Homeostasis Not the primary focus of cited studiesRestored normal glucose tolerance[1][7][8]
Effect on Food Intake No effect[6]No effect[1][7][8]
Safety Profile No observed changes in body temperature[6]No adverse effects observed at high doses; less impact on plasma membrane potential than FCCP[3]

Experimental Protocols

A key experiment for characterizing mitochondrial uncouplers is the measurement of the cellular oxygen consumption rate (OCR). The following is a representative protocol using a Seahorse XF Analyzer.

Protocol: Measurement of Oxygen Consumption Rate (OCR) in Cultured Cells

1. Cell Culture:

  • Plate cells (e.g., L6 myoblasts) in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
  • Incubate overnight in a standard cell culture incubator (37°C, 5% CO2).

2. Assay Preparation:

  • On the day of the assay, remove the cell culture medium.
  • Wash the cells twice with pre-warmed assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH 7.4).
  • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

3. Compound Preparation and Loading:

  • Prepare stock solutions of this compound, SHD865, and control compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in a suitable solvent (e.g., DMSO).
  • Dilute the compounds to their final working concentrations in the assay medium.
  • Load the compound solutions into the appropriate ports of the Seahorse XF sensor cartridge.

4. Seahorse XF Analyzer Operation:

  • Calibrate the Seahorse XF Analyzer with the calibration solution.
  • Load the cell culture plate and the sensor cartridge into the analyzer.
  • Program the instrument to perform a "Mitochondrial Stress Test." This typically involves sequential injections of:
  • The test compound (this compound or SHD865) to measure the dose-response of uncoupling.
  • Oligomycin (an ATP synthase inhibitor) to determine the ATP-linked respiration.
  • FCCP (a potent uncoupler) to measure the maximal respiration.
  • Rotenone and antimycin A (Complex I and III inhibitors, respectively) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

5. Data Analysis:

  • The Seahorse XF software will record OCR in real-time.
  • Normalize the OCR data to cell number or protein concentration per well.
  • Calculate key parameters such as basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.
  • For dose-response experiments, plot the OCR against the compound concentration to determine the EC50 value.

Visualizations

Signaling Pathway of Mitochondrial Uncoupling

Mitochondrial_Uncoupling cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out O2_Consumption Increased O2 Consumption ETC->O2_Consumption Increased Demand H_in H+ ATP_Decrease Decreased ATP Synthesis H_in->ATP_Decrease Reduced Gradient ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force Uncoupler This compound / SHD865 H_out->Uncoupler ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Uncoupler->H_in Transports H+ in Heat Increased Heat Production (Thermogenesis) Uncoupler->Heat Energy Dissipation AMPK AMPK Activation ATP_Decrease->AMPK

Caption: Mechanism of action for mitochondrial uncouplers like this compound and SHD865.

Experimental Workflow for OCR Measurement

OCR_Workflow A 1. Plate Cells in Seahorse Microplate B 2. Incubate Overnight A->B C 3. Replace with Assay Medium & Equilibrate (no CO2) B->C E 5. Run Mitochondrial Stress Test in Seahorse Analyzer C->E D 4. Load Compounds into Sensor Cartridge D->E F 6. Sequential Injections: - Test Compound - Oligomycin - FCCP - Rotenone/Antimycin A E->F G 7. Data Acquisition & Analysis (OCR Measurement) E->G

Caption: Standard workflow for assessing mitochondrial uncoupler activity via OCR measurement.

Conclusion

This compound and SHD865 are both promising mitochondrial uncouplers with distinct therapeutic profiles based on current research.

  • This compound has demonstrated efficacy in a preclinical model of NASH, improving liver health without affecting body weight.[6] Its improved pharmacokinetic properties over earlier compounds make it a valuable tool for studying liver-specific metabolic diseases.

  • SHD865 appears to be a potent agent for combating obesity and improving glucose homeostasis.[1][7][8] Its characterization as a "milder" uncoupler with a wide therapeutic window and good oral bioavailability suggests a favorable safety profile for systemic metabolic disorders.[1][3][7][8]

For the research and drug development community, the choice between these two compounds will likely depend on the therapeutic indication. this compound may be more suitable for liver-centric diseases like NASH, whereas SHD865 shows greater promise for treating obesity and type 2 diabetes. A direct, head-to-head comparative study under identical conditions would be invaluable to further delineate their respective potencies, efficacies, and safety profiles.

References

Head-to-Head Comparison: SHS4121705 and FCCP in Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate mitochondrial uncoupler is critical for the accurate assessment of mitochondrial function and the development of novel therapeutics. This guide provides a detailed, data-supported comparison of a novel mitochondrial uncoupling agent, SHS4121705, and the classical uncoupler, Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP).

Mitochondrial uncouplers are essential tools in metabolic research, allowing for the interrogation of the electron transport chain and oxidative phosphorylation. While FCCP has been a long-standing staple in laboratories worldwide, newer agents like this compound, a derivative of the novel uncoupler BAM15, have been developed with improved safety and selectivity profiles. This guide will objectively compare their performance based on available experimental data.

Mechanism of Action and Key Features

Both this compound and FCCP are protonophores that shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force and uncoupling nutrient oxidation from ATP synthesis. This leads to a maximal rate of oxygen consumption by the electron transport chain. However, their molecular structures and resulting biological activities exhibit key differences.

This compound is an orally effective mitochondrial uncoupling agent developed for therapeutic applications, particularly in the context of non-alcoholic steatohepatitis (NASH).[1] It is a derivative of BAM15, a compound noted for its mitochondria-selective action and a wider therapeutic window compared to classical uncouplers.[2][3][4] This selectivity is attributed to its design, which minimizes off-target effects such as plasma membrane depolarization.[4]

FCCP is a potent and widely used mitochondrial uncoupler. While highly effective at uncoupling oxidative phosphorylation, its utility can be limited by a narrow therapeutic window and significant off-target effects, most notably the depolarization of the plasma membrane.[4][5] This lack of specificity can confound experimental results and contribute to cellular toxicity.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and FCCP, providing a basis for direct comparison of their potency and cytotoxic profiles.

Parameter This compound FCCP Cell Line Reference
IC50 for Oxygen Consumption 4.3 µMNot explicitly stated as an IC50, but maximal stimulation is often observed in the 0.5-2.5 µM range, with inhibition at higher concentrations.L6 Myoblasts[1]
Cytotoxicity Lower than FCCP (inferred from data on parent compound BAM15)Higher than BAM15L6 and NmuLi cells[2]
Plasma Membrane Depolarization Does not depolarize the plasma membrane (inferred from data on parent compound BAM15)Induces plasma membrane depolarizationVarious[4][5]

Signaling Pathways

Mitochondrial uncoupling initiates a cascade of cellular signaling events. Below are diagrams illustrating the key pathways affected by this compound and FCCP.

SHS4121705_Pathway This compound This compound Mito Mitochondrial Uncoupling This compound->Mito H_gradient ↓ Proton Motive Force Mito->H_gradient OCR ↑ Oxygen Consumption Rate H_gradient->OCR ATP_synth ↓ ATP Synthesis H_gradient->ATP_synth AMP_ATP ↑ AMP/ATP Ratio ATP_synth->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Metabolic Improved Metabolic Homeostasis (e.g., in NASH) AMPK->Metabolic

This compound signaling pathway.

FCCP_Pathway FCCP FCCP Mito_uncoupling Mitochondrial Uncoupling FCCP->Mito_uncoupling PM_depolarization Plasma Membrane Depolarization FCCP->PM_depolarization H_gradient ↓ Proton Motive Force Mito_uncoupling->H_gradient Ion_imbalance Ion Imbalance PM_depolarization->Ion_imbalance OCR ↑ Oxygen Consumption Rate H_gradient->OCR ATP_synth ↓ ATP Synthesis H_gradient->ATP_synth ROS ↑ ROS Production ATP_synth->ROS Apoptosis Apoptosis ROS->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Ion_imbalance->Cytotoxicity

FCCP signaling and off-target effects.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol provides a general framework for comparing the effects of this compound and FCCP on mitochondrial respiration.

OCR_Workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed 1. Seed cells in XF microplate Adhere 2. Allow cells to adhere overnight Seed->Adhere Medium_change 3. Replace with assay medium and equilibrate Adhere->Medium_change Baseline 4. Measure baseline OCR Medium_change->Baseline Injection1 5. Inject Oligomycin Baseline->Injection1 Injection2 6. Inject this compound or FCCP (titration) Injection1->Injection2 Injection3 7. Inject Rotenone/ Antimycin A Injection2->Injection3 Calc 8. Calculate Basal Respiration, Maximal Respiration, and Spare Respiratory Capacity Injection3->Calc

Workflow for OCR measurement.

Detailed Steps:

  • Cell Seeding: Plate cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight in a CO2 incubator.

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed XF assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Preparation: Prepare stock solutions of this compound and FCCP in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in the assay medium. A concentration titration is recommended to determine the optimal concentration for maximal uncoupling without inducing toxicity.

  • Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight. Load the injection ports of the sensor cartridge with oligomycin (e.g., 1.5 µM final concentration), the uncoupler (this compound or FCCP at various concentrations), and a mixture of rotenone and antimycin A (e.g., 0.5 µM each final concentration).

  • Assay Execution: Calibrate the sensor cartridge and then replace the calibration plate with the cell plate. The instrument will measure the basal OCR, followed by sequential injections of the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse XF software is used to calculate key parameters of mitochondrial function. The maximal respiratory capacity is determined from the OCR after the addition of the uncoupler.

Measurement of Mitochondrial Membrane Potential

This protocol describes a common method to assess changes in mitochondrial membrane potential using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

  • Cells of interest

  • Fluorescent dye (e.g., TMRE)

  • This compound and FCCP

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging plate or dish.

  • Dye Loading: Incubate the cells with TMRE in culture medium for 20-30 minutes at 37°C. The optimal concentration of TMRE should be determined empirically for each cell type.

  • Compound Treatment: After dye loading, the cells can be treated with different concentrations of this compound or FCCP. FCCP is often used as a positive control for mitochondrial depolarization.

  • Imaging and Analysis: The fluorescence intensity of TMRE is measured using a fluorescence microscope or a microplate reader. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Summary and Recommendations

The choice between this compound and FCCP depends on the specific experimental goals and the biological system under investigation.

  • FCCP remains a potent and cost-effective tool for inducing maximal mitochondrial uncoupling in a wide range of in vitro models. However, researchers must be cautious of its narrow therapeutic window and off-target effects on the plasma membrane, which can lead to cytotoxicity and confound the interpretation of results. Careful dose-response experiments are essential to identify the optimal concentration that provides maximal uncoupling with minimal toxicity.

  • This compound , as a representative of a newer generation of mitochondrial uncouplers, offers the significant advantage of mitochondrial selectivity and a wider therapeutic window.[2][3][4] Its reduced cytotoxicity and lack of effect on plasma membrane potential make it a more suitable candidate for studies where off-target effects are a concern, as well as for in vivo studies due to its oral bioavailability.[1] For researchers investigating the therapeutic potential of mitochondrial uncoupling in metabolic diseases like NASH, this compound and related compounds are the more clinically relevant choice.

References

Unraveling the Bioenergetic Modulation of SHS4121705: A Comparative Analysis of Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development for metabolic diseases, small molecule mitochondrial uncouplers are emerging as a promising class of agents. This guide provides a detailed comparison of SHS4121705, a novel mitochondrial uncoupler, with other notable alternatives such as BAM15 and SHC517. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: Uncoupling for Metabolic Reset

This compound and its counterparts exert their therapeutic effects by acting as protonophores, shuttling protons across the inner mitochondrial membrane. This process, known as mitochondrial uncoupling, dissipates the proton motive force that is normally used by ATP synthase to produce ATP.[1][2] Consequently, the cell compensates by increasing its metabolic rate, leading to enhanced energy expenditure and oxidation of fuel substrates.[2] This fundamental mechanism underscores their potential in treating metabolic disorders like nonalcoholic steatohepatitis (NASH) and obesity.[3][4][5]

The core of this compound's activity lies in its 6-amino-[1][3][4]oxadiazolo[3,4-b]pyrazin-5-ol structure, where the hydroxyl moiety is crucial for proton transport.[4][6] While sharing this general mechanism, subtle structural differences between this compound, BAM15, and SHC517 lead to variations in their potency, tissue distribution, and overall efficacy.

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Proton Pumping ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix ATP ATP ATP_Synthase->ATP ATP Synthesis Protons_Matrix H+ IMS Intermembrane Space Nutrients Nutrient Oxidation (e.g., Fatty Acids, Glucose) Nutrients->ETC Oxidative Phosphorylation Protons_IMS->ATP_Synthase Proton Flow This compound This compound Protons_IMS->this compound Proton Binding Heat Heat This compound->Matrix Proton Transport (Uncoupling) This compound->Heat Energy Dissipation

Mechanism of mitochondrial uncoupling by this compound.

Comparative Efficacy and Pharmacokinetics

The following tables summarize the key in vitro and in vivo performance metrics of this compound and its comparators, BAM15 and SHC517.

Table 1: In Vitro Potency of Mitochondrial Uncouplers

CompoundCell LineEC50 (µM)
This compound L6 Myoblasts4.3[4][6]
BAM15 L6 Myoblasts~1-2 (inferred)
SHM115 L6 Myoblasts17[2]

Table 2: Comparative In Vivo Efficacy in Metabolic Disease Models

CompoundAnimal ModelKey Findings
This compound STAM Mouse Model of NASH- Decreased liver triglycerides- Improved liver enzymes (ALT)- Reduced NAFLD activity score and fibrosis- No effect on body temperature or food intake[4][6]
BAM15 Diet-Induced Obese Mice- Reversed insulin resistance- Decreased body fat mass- Improved glycemic control- No effect on lean body mass or food intake[3]
SHC517 Diet-Induced Obese Mice- Prevented and reversed diet-induced obesity- Improved glucose tolerance- No effect on food intake[5]

Table 3: Pharmacokinetic Properties

CompoundParameterValue
This compound Half-life (t1/2) in mice5.7 hours[5]
This compound Maximum Plasma Concentration (Cmax) in mice81 µM[3]
BAM15 Oral Bioavailability in mice67%[3]
BAM15 Half-life (t1/2) in mice1.7 hours[3]

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.

Oxygen Consumption Rate (OCR) Assay

This protocol is designed to measure the effect of mitochondrial uncouplers on cellular respiration using a Seahorse XF Analyzer.

cluster_workflow Oxygen Consumption Rate (OCR) Assay Workflow A 1. Seed Cells (e.g., L6 myoblasts) in Seahorse XF plate B 2. Incubate overnight A->B C 3. Prepare compound plate with this compound and controls B->C F 6. Inject compound and measure OCR C->F D 4. Calibrate Seahorse XF Analyzer E 5. Load cell plate into analyzer D->E E->F G 7. Inject metabolic modulators (Oligomycin, FCCP, Rotenone/Antimycin A) F->G H 8. Analyze data to determine basal respiration, maximal respiration, and ATP production G->H

Workflow for the Oxygen Consumption Rate (OCR) Assay.

Materials:

  • L6 myoblast cells (or other relevant cell line)

  • Seahorse XF Cell Culture Microplate

  • Culture medium

  • This compound, BAM15, SHC517 (and other test compounds)

  • Seahorse XF Analyzer

  • Seahorse XF Calibrant

  • Metabolic modulators: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed L6 myoblasts into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight in a CO2 incubator.

  • Compound Plate Preparation: On the day of the assay, prepare a utility plate containing the test compounds (this compound, etc.) at various concentrations. Also include vehicle controls and positive controls like BAM15.

  • Analyzer Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Execution:

    • Replace the cell culture medium with pre-warmed assay medium.

    • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the calibrated sensor cartridge and the compound plate into the Seahorse XF Analyzer.

    • The instrument will measure baseline OCR before injecting the test compounds.

    • Following compound injection, OCR is monitored in real-time.

    • Sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler for maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors) are performed to determine key parameters of mitochondrial function.

  • Data Analysis: Analyze the OCR data to determine the effects of this compound and its alternatives on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH)

This in vivo model is used to evaluate the efficacy of therapeutic agents against NASH.[7][8][9]

cluster_workflow STAM Mouse Model Workflow for NASH A 1. Induce Diabetes (Streptozotocin injection in neonatal mice) B 2. High-Fat Diet Feeding (Starting at 4 weeks of age) A->B C 3. Administer this compound (or vehicle control) B->C D 4. Monitor Body Weight and Food Intake C->D E 5. Sacrifice and Tissue Collection (Liver and blood samples) D->E F 6. Biochemical Analysis (Liver triglycerides, ALT levels) E->F G 7. Histological Analysis (NAFLD Activity Score, Fibrosis Staging) E->G

Experimental workflow for the STAM mouse model of NASH.

Animals:

  • Male C57BL/6J mice

Procedure:

  • Induction of Diabetes: At 2 days of age, inject male C57BL/6J mice with a low dose of streptozotocin to induce a diabetic phenotype.

  • Dietary Intervention: At 4 weeks of age, switch the mice to a high-fat diet to induce the development of NASH.

  • Drug Administration: At a predetermined time point (e.g., 6-8 weeks of age, when NASH is established), begin daily administration of this compound (e.g., 25 mg/kg) or vehicle control via oral gavage.

  • Monitoring: Monitor body weight and food intake regularly throughout the treatment period.

  • Terminal Procedures: After the treatment period (e.g., 3-4 weeks), euthanize the mice and collect blood and liver tissue.

  • Analysis:

    • Biochemical Analysis: Measure plasma levels of alanine aminotransferase (ALT) and quantify liver triglyceride content.

    • Histological Analysis: Fix a portion of the liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Sirius Red. A pathologist blinded to the treatment groups should score the liver sections for steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis.

Conclusion

This compound represents a promising therapeutic candidate for metabolic diseases, operating through the well-established mechanism of mitochondrial uncoupling. Its favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of NASH highlight its potential. This guide provides a framework for the continued investigation and cross-validation of this compound and other mitochondrial uncouplers, offering standardized protocols and comparative data to accelerate research in this critical area. The provided diagrams and tables serve as a quick reference for understanding the complex signaling pathways and comparing the performance of these compounds.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Novel Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several novel mitochondrial uncouplers, offering a valuable resource for researchers and drug development professionals. The information presented is supported by experimental data from preclinical and clinical studies, summarized in a clear, comparative format. Detailed methodologies for key experiments are also provided to aid in the replication and further investigation of these promising therapeutic agents.

Introduction to Novel Mitochondrial Uncouplers

Mitochondrial uncouplers are small molecules that increase energy expenditure by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. This process uncouples nutrient oxidation from ATP production, dissipating the energy as heat.[1] This mechanism of action has therapeutic potential for a range of metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1] While older-generation uncouplers like 2,4-dinitrophenol (DNP) were plagued by a narrow therapeutic window and significant toxicity, a new generation of novel mitochondrial uncouplers is being developed with improved safety and pharmacokinetic profiles. This guide focuses on a comparative analysis of three such compounds: BAM15, NDI-010976, and OPC-163493.

Comparative Pharmacokinetic Profiles

The pharmacokinetic profiles of novel mitochondrial uncouplers are critical to their therapeutic potential and safety. The following table summarizes key pharmacokinetic parameters for BAM15, NDI-010976, and OPC-163493, based on available preclinical and clinical data.

ParameterBAM15NDI-010976 (Firsocostat/GS-0976)OPC-163493
Peak Plasma Concentration (Cmax) Not explicitly reported in the provided search results.Lower under fed conditions compared to fasted conditions.[2]0.393 µg/mL (at 1 mg/kg, single oral dose in rats).[3]
Time to Peak Plasma Concentration (Tmax) ~1-2 hours (peak effects on oxygen consumption in animal models).[3]1.3 to 2.5 hours (in humans).[2]3.5 hours (at 1 mg/kg, single oral dose in rats).[3]
Area Under the Curve (AUC) Plasma exposure is dose-proportional.[4]Highly similar under fed and fasted conditions.[2]31.89 µg·h/mL (AUC24h at NOAEL of 10 mg/kg/day for 4 weeks in male rats).[5]
Half-life (t½) 1.7 hours.[6]8.2 to 11.7 hours (at 200-1000 mg dose levels in humans).[2]3.74 hours (at 1 mg/kg, single oral dose in rats).[3]
Oral Bioavailability 67%.[6]Not explicitly reported in the provided search results.53.5% (in rats).[3]
Distribution Primarily localizes in the liver.[6]Liver-targeted.[7]Liver-localized/targeted.[8]
Key Features Does not alter food intake or body temperature.[7][9] Low water solubility.[6]Allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1] Underwent Phase I and II clinical trials for NASH.[7][10]Anti-diabetic and lipid-lowering effects.[3]

Another promising novel mitochondrial uncoupler, MB1-47 , has been reported to possess "vastly improved pharmacokinetic properties" and an approximately 10-fold increase in in-vivo exposure compared to its parent compound, niclosamide.[11] However, specific quantitative pharmacokinetic data for MB1-47 were not available in the provided search results.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the general procedure for a single-dose oral pharmacokinetic study in mice.

1. Animal Handling and Dosing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

  • Fasting: Animals are fasted for 4-6 hours before oral administration of the compound.

  • Dosing Vehicle: The compound is formulated in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol, diluted in saline).

  • Administration: The compound is administered via oral gavage using a ball-tipped feeding needle at a specific dose (e.g., 10 mg/kg). The volume administered is typically 10 mL/kg.

2. Blood Sample Collection:

  • Blood samples (approximately 30-50 µL) are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Collection Technique: Serial blood samples can be collected from the submandibular vein. For terminal time points, blood can be collected via cardiac puncture under anesthesia.

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

LC-MS/MS Analysis of Plasma Samples

This protocol provides a general workflow for the quantification of small molecule uncouplers in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of plasma, 150 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard is added to precipitate the proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged (e.g., at 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a new plate or vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC): A reverse-phase C18 column is typically used for separation. The mobile phases usually consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is employed to separate the analyte from other components.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The transitions from the precursor ion to the product ion for both the analyte and the internal standard are monitored.

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.

  • The concentrations of the analyte in the unknown plasma samples are then determined from the calibration curve.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Mitochondrial Uncouplers

Mitochondrial uncouplers exert their effects through a well-defined signaling pathway. The primary event is the dissipation of the proton gradient across the inner mitochondrial membrane, which leads to a decrease in ATP synthesis and a corresponding increase in the AMP/ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK, in turn, phosphorylates and activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a transcriptional coactivator that promotes mitochondrial biogenesis and the expression of genes involved in fatty acid oxidation.

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Nucleus Mitochondrial Uncoupler Mitochondrial Uncoupler Proton Leak Proton Leak Mitochondrial Uncoupler->Proton Leak Induces Decreased ATP Synthesis Decreased ATP Synthesis Proton Leak->Decreased ATP Synthesis Leads to Increased AMP/ATP Ratio Increased AMP/ATP Ratio Decreased ATP Synthesis->Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Activates pAMPK AMPK-P AMPK->pAMPK PGC-1α PGC-1α pAMPK->PGC-1α Phosphorylates & Activates pPGC-1α PGC-1α-P PGC-1α->pPGC-1α Mitochondrial Biogenesis Mitochondrial Biogenesis pPGC-1α->Mitochondrial Biogenesis Promotes Fatty Acid Oxidation Fatty Acid Oxidation pPGC-1α->Fatty Acid Oxidation Promotes

Caption: Signaling pathway of mitochondrial uncouplers.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for determining the pharmacokinetic profile of a novel mitochondrial uncoupler in a preclinical setting.

G Compound Formulation Compound Formulation Animal Dosing (Oral Gavage) Animal Dosing (Oral Gavage) Compound Formulation->Animal Dosing (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Animal Dosing (Oral Gavage)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Separation->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Data Analysis & PK Modeling Data Analysis & PK Modeling LC-MS/MS Analysis->Data Analysis & PK Modeling

Caption: Experimental workflow for pharmacokinetic analysis.

References

Evaluating the Translational Potential of SHS4121705 in Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the investigational mitochondrial uncoupler SHS4121705 and its translational potential in metabolic diseases. Through a detailed comparison with other mitochondrial uncouplers and established therapeutic classes, this document aims to equip researchers with the necessary data to assess its standing as a potential therapeutic candidate.

Introduction to this compound and Mitochondrial Uncoupling

This compound is a small molecule that acts as a mitochondrial uncoupler. Mitochondrial uncouplers are protonophores that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in metabolic rate and energy expenditure. This mechanism holds therapeutic promise for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH) and obesity, by promoting the oxidation of excess fuel substrates.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in relevant preclinical models of metabolic disease.

Table 1: Efficacy in a NASH Model (STAM™ Mice)
Compound/Drug ClassDosageKey Efficacy EndpointsReference
This compound 25 mg/kg/day- NAFLD Activity Score (NAS): Two-point reduction. - Liver Triglycerides: Lowered. - Alanine Aminotransferase (ALT): Improved. - Fibrosis: Improved.
GLP-1 Receptor Agonists (Liraglutide) 0.4 mg/kg/day- Hepatic Steatosis: Reduced. - Lobular Inflammation: Reduced. - Hepatocyte Ballooning: Reduced. - Body Weight: Reduced.[1]
FXR Agonists (Obeticholic Acid) 10-30 mg/kg/day- NAFLD Activity Score (NAS): Reduced. - Fibrosis: Reduced. - Hepatic Steatosis: Reduced. - Inflammation: Reduced.[2]
Table 2: Efficacy in Diet-Induced Obesity (DIO) Models

| Compound | Dosage | Body Weight Reduction | Fat Mass Reduction | Reference | | :--- | :--- | :--- | :--- | | This compound | Not effective in obesity models | - | - | | | BAM15 | 0.1% w/w in diet | Prevents diet-induced weight gain. | Prevents diet-induced fat gain. |[3] | | SHM115 | 130 mg/kg/day | Prevents diet-induced obesity. | Lowers body fat mass. | | | GLP-1 Receptor Agonists (Semaglutide) | 10-40 nmol/kg, s.c. daily | Up to ~25% reduction from baseline. | Significant reduction. |[4] |

Comparative Safety and Pharmacokinetic Profiles

Table 3: Safety and Pharmacokinetic Parameters
Compound/Drug ClassKey Safety ObservationsOral BioavailabilityHalf-life (t½)CmaxReference
This compound No observed changes in body temperature or food intake.Excellent5.7 hours81 µM
BAM15 No significant adverse effects on core body temperature, food intake, or lean body mass.~67%~1.7 hours~8.2 µM[3]
SHM115 Not specified75%Not specifiedNot specified
GLP-1 Receptor Agonists Gastrointestinal side effects (nausea, vomiting, diarrhea) are common.Generally low (administered via injection).Varies by agent (e.g., Liraglutide: ~13 hours).Varies by agent.[1]
FXR Agonists Pruritus (itching) is a common side effect. May increase LDL cholesterol.GoodVaries by agent (e.g., Obeticholic acid: ~24 hours).Varies by agent.[2]

Experimental Protocols

STAM™ Mouse Model of NASH

This model is widely used to recapitulate the progression of NASH in humans.

  • Induction of Diabetes: Two-day-old male C57BL/6J mice are injected with a single low dose of streptozotocin (200 µ g/mouse ) to induce a state of insulin deficiency.

  • High-Fat Diet: At four weeks of age, the mice are switched to a high-fat diet (typically 57-60% kcal from fat) and maintained on this diet for the duration of the study.

  • Disease Progression: The mice develop steatosis around 6 weeks of age, which progresses to NASH with inflammation and ballooning by 8-12 weeks. Fibrosis typically develops from 9 weeks onwards, and hepatocellular carcinoma can occur after 16 weeks.

  • Treatment and Analysis: this compound or comparator compounds are administered daily via oral gavage. At the end of the treatment period, liver tissue is collected for histological analysis (H&E and Sirius Red staining) to determine the NAFLD Activity Score (NAS) and fibrosis stage. Serum is collected to measure liver enzymes such as ALT. Liver triglycerides are quantified from frozen tissue samples.

Diet-Induced Obesity (DIO) Mouse Model

This model is a standard for studying obesity and testing anti-obesity therapeutics.

  • Induction of Obesity: Male C57BL/6J mice (typically 6-8 weeks old) are fed a high-fat diet (HFD), with 45% or 60% of calories derived from fat. A control group is fed a matched low-fat diet (LFD) with 10% of calories from fat.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). Body composition (fat mass and lean mass) is measured at baseline and at the end of the study using techniques like EchoMRI.

  • Treatment: Test compounds are typically administered in the diet or via oral gavage.

  • Analysis: The primary endpoints are changes in body weight, fat mass, and lean mass compared to the control group. Other metabolic parameters such as glucose tolerance can also be assessed.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Mitochondrial Uncoupling

Mitochondrial_Uncoupling Nutrients Nutrient Substrates (e.g., Fatty Acids, Glucose) ETC Electron Transport Chain (ETC) Nutrients->ETC Oxidation Proton_Gradient Proton Motive Force (H+ Gradient) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat Heat Production (Thermogenesis) Proton_Gradient->Heat Leak ATP ATP Production ATP_Synthase->ATP This compound This compound (Mitochondrial Uncoupler) This compound->Proton_Gradient Dissipates Metabolic_Rate Increased Metabolic Rate Heat->Metabolic_Rate

Caption: Mechanism of action of this compound as a mitochondrial uncoupler.

Experimental Workflow for Evaluating Translational Potential

Translational_Potential_Workflow Start Start: Identify Lead Compound (this compound) In_Vitro In Vitro Assays (e.g., Oxygen Consumption Rate) Start->In_Vitro PK_Studies Pharmacokinetic Studies (ADME) Start->PK_Studies NASH_Model Preclinical Efficacy: NASH Model (STAM™ Mice) In_Vitro->NASH_Model Obesity_Model Preclinical Efficacy: Obesity Model (DIO Mice) In_Vitro->Obesity_Model PK_Studies->NASH_Model PK_Studies->Obesity_Model Tox_Studies Toxicology Studies NASH_Model->Tox_Studies Obesity_Model->Tox_Studies Data_Analysis Data Analysis & Comparison with Alternatives Tox_Studies->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Trials Data_Analysis->Go_NoGo End End: IND-Enabling Studies Go_NoGo->End

Caption: A typical preclinical workflow for evaluating a metabolic drug candidate.

Discussion and Future Directions

This compound demonstrates promising efficacy in a preclinical model of NASH, a disease with a significant unmet medical need. Its ability to reduce the NAFLD activity score, lower liver triglycerides, and improve liver enzymes without causing changes in body temperature or food intake suggests a favorable therapeutic window for this indication.

However, the lack of efficacy of this compound in obesity models, where related mitochondrial uncouplers like BAM15 and SHM115 have shown positive results, indicates a potential for tissue-specific effects or differences in pharmacokinetic properties that warrant further investigation. The improved oral bioavailability and half-life of this compound compared to BAM15 are advantageous for drug development.

Compared to established therapies like GLP-1 receptor agonists and FXR agonists, mitochondrial uncouplers represent a novel mechanism of action. While GLP-1 receptor agonists offer significant benefits in both glycemic control and weight loss, they are associated with gastrointestinal side effects. FXR agonists have shown efficacy in improving fibrosis in NASH but can be accompanied by pruritus and unfavorable lipid profiles.

Future research on this compound should focus on:

  • Dose-response studies in NASH models to identify the optimal therapeutic dose.

  • Head-to-head comparison studies with other mitochondrial uncouplers and standard-of-care agents in relevant animal models.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by this compound in the liver.

  • Comprehensive safety and toxicology studies to fully characterize its safety profile for potential clinical development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SHS4121705

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive guide for the proper and safe disposal of the mitochondrial uncoupling agent SHS4121705, intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of research-grade chemical compounds.

Immediate Safety and Handling Precautions:

Before initiating any disposal process, it is crucial to handle this compound with appropriate safety measures to prevent personal exposure and environmental contamination.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Spill Management: Have a spill kit readily available that is appropriate for handling solid chemical compounds.

Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste. Do not mix it with other chemical waste streams unless compatibility has been confirmed.

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing boats, contaminated gloves), and empty containers in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. The container must be labeled with the full chemical name of both the solute (this compound) and the solvent(s).

Step 2: Waste Container and Labeling

  • Container: Use a chemically resistant, sealable container for waste collection.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly visible.

Step 3: Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Professional Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.

Quantitative Data for Disposal Risk Assessment

A thorough risk assessment is critical for the safe disposal of any chemical. The following table outlines key data points that should be considered. Since specific data for this compound is not publicly available, consult with a certified safety professional to determine these values.

Data ParameterValueSignificance for Disposal
CAS Number 2379550-82-8Unique identifier for the chemical substance.[1]
Physical State SolidDetermines appropriate handling and containment procedures.
Solubility Information not availableAffects potential for environmental transport if spilled and informs decontamination procedures.
Toxicity Data (e.g., LD50) Information not availableInforms the level of hazard and the necessary personal protective equipment.
Reactivity Information not availableCrucial for determining chemical compatibility and avoiding dangerous reactions during storage and disposal.
Environmental Hazards Information not availableDetermines the potential for harm to aquatic life and other ecosystems, guiding disposal to prevent environmental release.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe handling and disposal of a research chemical like this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Identify Hazards & Review Regulations B Select & Wear Appropriate PPE A->B C Prepare Labeled Hazardous Waste Container B->C D Segregate Waste by Type (Solid, Liquid) E Place Waste in Designated Container D->E F Securely Seal the Container E->F G Store in Designated Accumulation Area H Arrange for Professional Waste Pickup (EHS) G->H I Complete Waste Manifest/Documentation H->I

Caption: Workflow for Safe Chemical Disposal.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for detailed instructions on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling SHS4121705

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the mitochondrial uncoupling agent SHS4121705, a thorough understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to utilize appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Must comply with EN166 (EU) or NIOSH (US) standards.
Hands Chemical-resistant, impervious gloves.Material to be selected based on the specific solvent being used. Consult glove manufacturer's compatibility charts.
Skin and Body Laboratory coat, long-sleeved clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.A NIOSH-approved respirator may be required for operations with the potential for aerosol generation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for laboratory safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Inspection B Storage A->B Store at -20°C C PPE Donning B->C D Weighing and Reconstitution C->D Use fume hood E Experimental Procedure D->E Handle with care F Decontamination E->F Clean work area H PPE Doffing E->H G Waste Segregation F->G Separate waste streams I Disposal G->I Follow institutional guidelines H->G

Caption: This diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

Detailed Experimental Protocols

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name, CAS number (2379550-82-8), and quantity match the order.

  • Wear appropriate PPE (gloves and lab coat) during inspection.

2. Storage:

  • Store the compound in a tightly sealed container.

  • As recommended, store this compound at -20°C for long-term stability.

3. Preparation for Use:

  • Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.

  • Don all required PPE as outlined in the table above.

  • To prevent inhalation of the powder, carefully weigh the required amount in an enclosure or a fume hood.

  • For reconstitution, use an appropriate solvent as determined by the experimental protocol. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).

4. Experimental Procedure:

  • Conduct all experimental work involving this compound within a designated area, ideally a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Prevent the formation of dust and aerosols.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of the unused compound as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, centrifuge tubes), gloves, and absorbent materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.

  • Waste Labeling: Clearly label all waste containers with the contents, including the name "this compound" and the appropriate hazard warnings.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SHS4121705
Reactant of Route 2
Reactant of Route 2
SHS4121705

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.